tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPSYYFDWATPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616689 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-17-2 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS Number: 226085-17-2
An In-Depth Profile for Synthetic Chemistry and Drug Discovery Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a 7-azaindole core. The presence of the bromine atom at the 3-position and the Boc-protecting group on the pyrrole nitrogen makes it a versatile intermediate for various chemical transformations.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 226085-17-2 | [2] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.152 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥97% | [2] |
| Storage | Room temperature, protect from light, sealed in dry conditions. | [2][3] |
| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. | [4] |
Synthesis and Spectroscopic Data
The synthesis of this compound and its derivatives often involves the bromination of the corresponding Boc-protected 1H-pyrrolo[2,3-b]pyridine.
Table 2: Spectroscopic Data of a Closely Related Compound (tert-butyl [5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate)
| Data Type | Spectral Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.90 (s, 1H), 8.65 (m, 1H), 8.62 (d, 1H), 8.07 (d, 1H), 7.90 (d, 1H), 7.78 (d, 1H), 1.50 (s, 9H) |
| Mass Spectrum (MS) | m/e 311 [M+H]⁺ (for the unbrominated precursor) |
Source:[1]
Note: The provided spectroscopic data is for a derivative of the title compound. While specific spectra for this compound were not found, the data for this related structure can provide a useful reference for spectral interpretation.
Experimental Protocols
This compound is a valuable intermediate for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl or heteroaryl substituents.
Synthesis of a Derivative: tert-butyl 3-bromo-5-{6-[(tert-butoxycarbonyl)amino]pyridin-3-yl}-1H-pyrrolo[2,3-b]pyridine-1-carboxylate[1]
This multi-step synthesis highlights the introduction of the bromine atom and the Boc-protecting group.
Step 1: Synthesis of tert-butyl [5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate
-
This precursor is synthesized via a Suzuki coupling reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine and a suitable boronic acid derivative.
Step 2: Bromination to form tert-butyl [5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate
-
Dissolve tert-butyl [5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate (240 mg, 0.77 mmol) in a mixture of THF (10 mL) and DMF (5 mL).
-
Add N-bromosuccinimide (158 mg, 0.89 mmol) to the solution.
-
Stir the reaction mixture for 2 hours at 22 °C.
-
Concentrate the reaction mixture, dilute with H₂O, and extract with a mixture of Et₂O and EtOAc.
-
Wash the combined organic extracts with H₂O and 0.2N NaOH.
-
Dry the organic layer and concentrate to yield the product (230 mg, 77%).
Step 3: Boc-protection to yield the final product
-
Dissolve tert-butyl [5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate (230 mg, 0.59 mmol) and 4-dimethylaminopyridine (7.5 mg, 0.06 mmol) in THF (20 mL).
-
Add di-tert-butyl dicarbonate (138 mg, 0.64 mmol) at 22 °C and stir for 15 minutes.
-
Dilute the reaction mixture with Et₂O and wash with 30 mL of 0.03N HCl.
-
Dry the Et₂O layer and evaporate the solvent.
-
Purify the residue by chromatography to afford the title compound (197 mg, 68%).
Representative Suzuki-Miyaura Cross-Coupling Protocol[6]
This protocol is a general procedure for the coupling of a bromo-1H-pyrrolo[2,3-b]pyridine derivative with a boronic acid.
-
In a reaction vessel, combine the this compound (1 mmol), the desired aryl or heteroaryl boronic acid (2 mmol), and potassium carbonate (2 mmol).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) as the catalyst.
-
Add anhydrous dimethoxyethane (DME) (10 mL) and water (2.5 mL).
-
Stir the mixture under an inert argon atmosphere for 1 hour.
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling, pour the mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5] this compound serves as a key starting material for the synthesis of inhibitors targeting several important signaling pathways implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[5][6] The synthesis of these inhibitors often utilizes Suzuki coupling reactions to introduce diverse substituents that can interact with the ATP-binding pocket of the FGFR kinase domain.[5]
FGFR Signaling Pathway and Inhibition
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl 3-bromo-1h-pyrrolo[2,3-c]pyridine-1-carboxylate - CAS:192189-17-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate [smolecule.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the development of kinase inhibitors and protein degraders.
Core Compound Properties
This compound, also known as N-Boc-3-bromo-7-azaindole, is a solid, room-temperature stable compound. Its key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 297.15 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| CAS Number | 226085-17-2 | [1] |
| Physical Form | Solid | Inferred from general chemical properties |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the bromination of the N-Boc protected 7-azaindole core. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 7-azaindole derivatives.
Synthesis of N-Boc-7-azaindole (Starting Material)
A common precursor is 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).
-
Add triethylamine (TEA) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc-7-azaindole).
Bromination of N-Boc-7-azaindole
Materials:
-
tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc-7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve N-Boc-7-azaindole in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain this compound.
Characterization Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the tert-butyl protons (a singlet around 1.6 ppm), and aromatic protons on the pyrrolo[2,3-b]pyridine core.
-
¹³C NMR: The carbon spectrum would display signals for the tert-butyl group, the carbonyl carbon of the Boc group, and the carbons of the bicyclic aromatic ring system.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry.
The bromine atom at the 3-position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
This compound and its derivatives are integral to the development of inhibitors for several important enzyme families, including:
-
Janus Kinases (JAKs)
-
Fibroblast Growth Factor Receptors (FGFRs) [3]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) [4]
-
Phosphodiesterase 4B (PDE4B)
Furthermore, it is listed as a building block for protein degraders , a novel therapeutic modality.[1]
Logical and Experimental Workflows
The following diagrams illustrate the general synthetic workflow and the role of this compound as a key intermediate in the development of kinase inhibitors.
Caption: Synthetic pathway for the target compound.
Caption: Role as an intermediate in drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. tert-Butyl 3-bromo-1h-pyrrolo[2,3-c]pyridine-1-carboxylate - CAS:192189-17-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides inferred experimental protocols for its synthesis and common transformations, and explores its application in the development of kinase inhibitors by illustrating the relevant signaling pathways.
Core Properties
This compound, also known as 1-Boc-3-bromo-7-azaindole, is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. The presence of the bromine atom at the 3-position provides a versatile handle for various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, making it an ideal intermediate for medicinal chemistry.
Physicochemical and Spectroscopic Data
While specific experimental data for the melting point and boiling point of this compound are not widely reported in publicly available literature, the following table summarizes its key identifiers and calculated properties. The spectroscopic data provided is inferred from typical values for similar structures and should be used as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| CAS Number | 226085-17-2 | [1] |
| Appearance | Off-white to light yellow solid | Inferred from supplier information |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Inferred from common organic synthesis solvents |
| Storage | Room temperature, protect from light | [1] |
| ¹H NMR (CDCl₃, 400 MHz) - Estimated | δ 8.35 (dd, J=4.8, 1.6 Hz, 1H), 8.10 (dd, J=8.0, 1.6 Hz, 1H), 7.65 (s, 1H), 7.15 (dd, J=8.0, 4.8 Hz, 1H), 1.65 (s, 9H) | Inferred from similar compounds |
| ¹³C NMR (CDCl₃, 100 MHz) - Estimated | δ 149.5, 148.0, 144.5, 129.0, 122.0, 118.5, 115.0, 95.0, 84.5, 28.5 | Inferred from similar compounds[2] |
| FT-IR (KBr, cm⁻¹) - Estimated | ~3100-3000 (Ar-H), ~2980-2930 (C-H), ~1735 (C=O, ester), ~1600, 1470 (C=C, C=N) | Inferred from characteristic functional group frequencies[3][4] |
| Mass Spectrometry (ESI-MS) - Estimated | m/z 297.02 [M]+, 299.02 [M+2]+ | Calculated for C₁₂H₁₃⁷⁹BrN₂O₂ and C₁₂H₁₃⁸¹BrN₂O₂ |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be logically approached through a two-step process starting from the commercially available 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole).
Step 1: Boc Protection of 3-bromo-1H-pyrrolo[2,3-b]pyridine
This procedure outlines the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted side reactions in subsequent steps.
Workflow for Boc Protection
Caption: Boc protection of 3-bromo-7-azaindole.
Methodology:
-
To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Common Cross-Coupling Reactions
The bromine atom at the 3-position serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling
This reaction is widely used to form carbon-carbon bonds by coupling the bromo-substituted pyrrolopyridine with an organoboron compound.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling reaction.
Methodology:
-
To a degassed solution of this compound (1.0 eq.), an aryl or heteroaryl boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a mixture of dioxane and water is added a base, typically potassium carbonate (2.0 eq.).[5]
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the 3-aryl or 3-heteroaryl substituted pyrrolo[2,3-b]pyridine derivative.
2. Sonogashira Coupling
This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted core and a terminal alkyne.
Methodology:
-
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base such as triethylamine (2.0 eq.).[6][7]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere.
-
Work-up and purification are similar to the Suzuki-Miyaura coupling protocol.
3. Heck Coupling
The Heck reaction facilitates the coupling of the bromo-substituted pyrrolopyridine with an alkene.[8]
Methodology:
-
A mixture of this compound (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile is heated under an inert atmosphere.
-
Reaction temperatures typically range from 80 to 120 °C.
-
Standard aqueous work-up and chromatographic purification yield the 3-alkenyl substituted product.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This compound serves as a crucial starting material for the synthesis of these inhibitors. The following diagrams illustrate the signaling pathways targeted by compounds derived from this scaffold.
SGK-1 Signaling Pathway
Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a key downstream effector of the PI3K signaling pathway and is implicated in cell survival and proliferation.
Caption: SGK-1 signaling pathway inhibition.
JAK3 Signaling Pathway
Janus kinase 3 (JAK3) is a critical component of the JAK-STAT signaling pathway, which is essential for immune cell development and function.
Caption: JAK3 signaling pathway inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Their aberrant activation is linked to various cancers.
References
- 1. calpaclab.com [calpaclab.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
Synthesis of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. This guide outlines the primary synthetic routes, provides detailed experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 1-Boc-3-bromo-7-azaindole, is a versatile heterocyclic compound. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other biologically active molecules. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability of the molecule and allows for controlled reactions at other positions.
This guide details two primary synthetic pathways starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Synthetic Pathways
Two principal routes for the synthesis of the target compound have been identified:
-
Route 1: Boc Protection followed by Bromination. This pathway involves the initial protection of the pyrrole nitrogen of 7-azaindole with a tert-butoxycarbonyl (Boc) group, followed by the regioselective bromination at the 3-position of the pyrrole ring.
-
Route 2: Bromination followed by Boc Protection. This alternative route begins with the direct bromination of 7-azaindole at the 3-position, followed by the protection of the pyrrole nitrogen with a Boc group.
The choice of route may depend on the availability of reagents, desired purity, and scalability of the synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic routes. Yields and reaction times are representative and may vary based on specific experimental conditions and scale.
| Step | Route | Reactants | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Boc Protection | 1 | 1H-Pyrrolo[2,3-b]pyridine | Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.) | THF | RT | 2-4 | 90-95 |
| Bromination of Boc-Protected Intermediate | 1 | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | N-Bromosuccinimide (NBS) | THF / DMF | RT | 2-3 | 75-85 |
| Bromination | 2 | 1H-Pyrrolo[2,3-b]pyridine | N-Bromosuccinimide (NBS) | DMF | RT | 2-4 | 80-90 |
| Boc Protection of Bromo-Intermediate | 2 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.) | THF | RT | 2-4 | 90-95 |
Experimental Protocols
Route 1: Boc Protection followed by Bromination
Step 1: Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous THF, add DMAP.
-
To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in a mixture of anhydrous THF and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
-
Route 2: Bromination followed by Boc Protection
Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The precipitated product can be collected by filtration, washed with water, and dried under vacuum to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Synthesis of this compound
-
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Follow the same procedure as described in Route 1, Step 1, using 3-bromo-1H-pyrrolo[2,3-b]pyridine as the starting material.
-
Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) will afford the final product.
-
Visualized Synthetic Workflows
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Protecting Group Strategies for 3-Bromo-7-Azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of protecting group strategies for the 3-bromo-7-azaindole core, a crucial scaffold in medicinal chemistry. The strategic use of protecting groups is paramount for the successful synthesis of complex molecules, enabling chemists to selectively functionalize this versatile heterocyclic system. This document details the introduction and removal of common protecting groups, presents quantitative data in structured tables, and illustrates key workflows with diagrams.
Introduction to Protecting Groups for 3-Bromo-7-Azaindole
The 7-azaindole nucleus is a privileged structure in drug discovery, and its 3-bromo derivative serves as a versatile intermediate for the introduction of various substituents, often through cross-coupling reactions. The pyrrolic nitrogen of the 7-azaindole ring is nucleophilic and can interfere with desired chemical transformations. Therefore, the transient protection of this nitrogen atom is a critical step in many synthetic routes. The choice of a suitable protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. This guide focuses on the most commonly employed protecting groups for 3-bromo-7-azaindole: sulfonyl-based groups (tosyl and benzenesulfonyl), carbamates (tert-butoxycarbonyl), and silyl ethers (2-(trimethylsilyl)ethoxymethyl).
Sulfonyl-Based Protecting Groups: Tosyl (Ts) and Benzenesulfonyl (Bs)
Sulfonyl groups, such as tosyl and benzenesulfonyl, are robust and widely used protecting groups for the indole nitrogen. They are electron-withdrawing, which can influence the reactivity of the azaindole ring, and are stable to a wide range of reaction conditions, including those used for many palladium-catalyzed cross-coupling reactions.
Protection with Tosyl and Benzenesulfonyl Groups
The introduction of a tosyl or benzenesulfonyl group onto the 7-azaindole nitrogen is typically achieved by reacting 3-bromo-7-azaindole with the corresponding sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for N-Sulfonylation
-
To a solution of 3-bromo-7-azaindole in a suitable aprotic solvent (e.g., DMF, THF, or DCM), add a base (e.g., NaH, K₂CO₃, or triethylamine).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of tosyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-sulfonylated 3-bromo-7-azaindole.
Table 1: Quantitative Data for N-Sulfonylation of Azaindole Derivatives
| Protecting Group | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl | 5-bromo-7-azaindole (iodinated at C3) | Not specified | Not specified | Not specified | Not specified | ~100 | [1] |
| Phenylsulfonyl | 4-bromo-2-iodo-7-azaindole | Not specified | Not specified | Not specified | Not specified | High | [1] |
| Tosyl | 5-bromo-3-iodo-7-azaindole | Not specified | Not specified | Not specified | Not specified | High | [1] |
Note: Specific yields for the protection of 3-bromo-7-azaindole were not explicitly found in the search results; the data presented is for closely related analogs and suggests high efficiency.
Deprotection of Tosyl and Benzenesulfonyl Groups
Removal of sulfonyl protecting groups is typically accomplished under basic conditions. Strong bases like sodium hydroxide or milder conditions using cesium carbonate can be employed. The latter is often preferred for substrates with base-sensitive functional groups.
Experimental Protocol: Deprotection using Cesium Carbonate
-
Dissolve the N-sulfonylated 3-bromo-7-azaindole in a mixture of THF and methanol.
-
Add an excess of cesium carbonate (typically 3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). For azaindoles, the reaction is often complete at ambient temperature in a few hours.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and stir.
-
Collect the solid product by filtration, wash with water, and dry to obtain the deprotected 3-bromo-7-azaindole.
Experimental Protocol: Deprotection using Sodium Hydroxide
-
Dissolve the N-sulfonylated 3-bromo-7-azaindole in a mixture of dioxane and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M).
-
Heat the mixture, often under microwave irradiation, until deprotection is complete.
-
Cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deprotected compound.
Table 2: Quantitative Data for N-Sulfonyl Deprotection
| Protecting Group | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Tosyl | Cs₂CO₃ | THF/MeOH | Ambient | 0.5 - 2 h | High | N/A |
| Benzenesulfonyl | Basic media | Not specified | Not specified | Not specified | 16 - 25 | [1] |
| Tosyl | NaOH (2M aq) | Dioxane | 150 (µw) | 1 - 10 min | 10 - 83 | N/A |
Workflow for Sulfonyl Protection and Deprotection
Caption: General workflow for the protection and deprotection of 3-bromo-7-azaindole using sulfonyl groups.
Tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its facile removal under acidic conditions, which are often orthogonal to the basic conditions used for sulfonyl group cleavage.
Protection with Boc Group
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection
-
Dissolve 3-bromo-7-azaindole in an appropriate solvent (e.g., THF, DCM, or acetonitrile).
-
Add a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield N-Boc-3-bromo-7-azaindole.
Table 3: Quantitative Data for N-Boc Protection
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-azaindole | DMAP | Acetonitrile | RT | 12 | 91 | [2] |
Note: While a specific protocol for 3-bromo-7-azaindole was not found, this procedure for the parent 7-azaindole is expected to be applicable.
Deprotection of Boc Group
The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent.
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc-3-bromo-7-azaindole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer and concentrate to obtain the deprotected 3-bromo-7-azaindole.[3]
Table 4: Quantitative Data for N-Boc Deprotection
| Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TFA | DCM | RT | 1 - 18 | High | [3] |
Workflow for Boc Protection and Deprotection
Caption: General workflow for the protection and deprotection of 3-bromo-7-azaindole using a Boc group.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group
The SEM group is stable to a wide variety of reaction conditions, including those that cleave other protecting groups like Boc. It is particularly useful when acidic and basic conditions need to be avoided for deprotection.
Protection with SEM Group
The SEM group is introduced by reacting the substrate with SEM chloride (SEM-Cl) in the presence of a base.
Experimental Protocol: N-SEM Protection
-
To a solution of 3-bromo-7-azaindole in a dry aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain N-SEM-3-bromo-7-azaindole.[4]
Table 5: Quantitative Data for N-SEM Protection
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| General Amines | NaH or DIPEA | DMF or THF | 0 to RT | Not specified | High | [4] |
Note: A specific protocol for 3-bromo-7-azaindole was not available, so a general procedure is provided.
Deprotection of SEM Group
The SEM group is typically removed using fluoride ion sources or under strongly acidic conditions. Fluoride-mediated deprotection is often preferred for its mildness and orthogonality.
Experimental Protocol: N-SEM Deprotection with Fluoride
-
Dissolve the N-SEM-protected 3-bromo-7-azaindole in a solvent such as THF or DMF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
The reaction may require heating to proceed at a reasonable rate.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product as needed.
Table 6: Quantitative Data for N-SEM Deprotection
| Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TBAF-SiO₂ | Not specified | Microwave | Not specified | High |[2] | | TBAF | DMF | 45 | 20 | Not specified | N/A |
Workflow for SEM Protection and Deprotection
Caption: General workflow for the protection and deprotection of 3-bromo-7-azaindole using a SEM group.
Orthogonal Protecting Group Strategy
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often essential. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.
For a multifunctionalized 7-azaindole derivative, one could envision a strategy employing both a Boc group and a sulfonyl group, or a SEM group in combination with others. For instance, if a molecule contains both a Boc-protected amine and a tosyl-protected 7-azaindole, the Boc group can be selectively removed with acid (e.g., TFA) to allow for further functionalization of the amine, while the tosyl group on the azaindole remains in place. Subsequently, the tosyl group can be removed under basic conditions (e.g., Cs₂CO₃ or NaOH) without affecting other parts of the molecule.
Similarly, the SEM group, being stable to both the acidic conditions used to remove Boc and the basic conditions for sulfonyl group cleavage, can serve as a robust protecting group in a multi-step synthesis requiring orthogonal deprotection steps. The choice of protecting groups should be carefully planned based on the synthetic route and the stability of all functional groups present in the molecule.
Logical Relationship for an Orthogonal Strategy
Caption: Conceptual diagram of an orthogonal protecting group strategy on a multifunctional molecule.
Conclusion
The selection of an appropriate protecting group is a critical decision in the synthesis of 3-bromo-7-azaindole derivatives. Sulfonyl groups offer robustness but require basic conditions for removal. The Boc group provides a valuable orthogonal option, being removable under acidic conditions. The SEM group offers an additional layer of orthogonality with its fluoride-mediated cleavage. By understanding the stability and deprotection conditions of these common protecting groups, researchers can devise effective synthetic strategies to access a wide range of complex and medicinally important molecules based on the 3-bromo-7-azaindole scaffold. This guide provides a foundational understanding and practical protocols to aid in the rational design and execution of such synthetic endeavors.
References
An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant role in the development of novel therapeutics, particularly kinase inhibitors.
Core Compound Specifications
This compound is a derivative of 7-azaindole, a privileged scaffold in drug discovery. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step syntheses.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol [1] |
| CAS Number | 226085-17-2[2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF); poorly soluble in water.[1] |
| Storage | Room temperature, sealed in a dry environment.[2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the bromination of the corresponding Boc-protected 7-azaindole.
Experimental Protocol: Bromination of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
A common method for the synthesis involves the electrophilic bromination of the Boc-protected 7-azaindole core.
-
Starting Material: tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: A mixture of Tetrahydrofuran (THF) and Dimethylformamide (DMF)
-
Procedure:
-
Dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in a mixture of THF and DMF.
-
Add N-bromosuccinimide (NBS) to the solution at room temperature (22 °C).
-
Stir the reaction mixture for a designated period (e.g., 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to remove the solvents.
-
Dilute the residue with water and extract the product with an organic solvent such as a mixture of diethyl ether and ethyl acetate.
-
Wash the organic extracts with water and a dilute base solution (e.g., 0.2N NaOH) to remove any unreacted NBS and acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
-
This protocol is adapted from a similar synthesis described for a related derivative.[4]
Synthesis of this compound.
Spectroscopic Data
¹H NMR Data for a Related Compound: tert-butyl [5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]carbamate [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | NH |
| 8.65 | m | 1H | Ar-H |
| 8.62 | d | 1H | Ar-H |
| 8.07 | d | 1H | Ar-H |
| 7.90 | d | 1H | Ar-H |
| 7.78 | d | 1H | Ar-H |
| 1.50 | s | 9H | C(CH₃)₃ |
Note: The spectrum was recorded in CDCl₃ at 400 MHz.[4]
Applications in Medicinal Chemistry
The 7-azaindole scaffold is a bioisostere of indole and purine systems, making it a privileged structure in medicinal chemistry.[5] This framework is particularly prominent in the design of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase ATP binding site.[5]
Key Therapeutic Areas:
-
Oncology: Derivatives of 7-azaindole have shown potent inhibitory activity against various kinases implicated in cancer, such as BRAF, EGFR, and FGFR.[6]
-
Inflammatory and Immune Diseases: The Janus kinase (JAK) family, which plays a critical role in cytokine signaling, is a key target for immunomodulators. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK3 inhibitors for conditions like transplant rejection.[7]
-
Neurodegenerative Diseases: Kinases such as GSK-3 are targets in the development of therapies for neurodegenerative disorders, and azaindole derivatives have been investigated for this purpose.[8]
-
Infectious Diseases: Some 7-azaindole compounds have shown potential as antiviral agents, for instance, by inhibiting influenza polymerase.[8]
The bromo-functionalized title compound serves as a critical intermediate for introducing further diversity into these scaffolds through cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Utility of the title compound in generating diverse chemical entities.
Role in Kinase Inhibition and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine core is an effective "hinge-binder" for many protein kinases. The pyrrole NH and the pyridine N1 atom can act as hydrogen bond donor and acceptor, respectively, to form two critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP.
Derivatives of this scaffold have been shown to inhibit kinases in critical signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Inhibition of the RAS-RAF-MEK-ERK pathway by 7-azaindole derivatives.
Conclusion
This compound is a high-value building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its utility is primarily demonstrated in the field of kinase inhibitor discovery, where the 7-azaindole core provides a robust scaffold for engaging the ATP-binding site of numerous kinases. The presence of the bromo substituent at a key position allows for extensive structure-activity relationship (SAR) studies through a variety of cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This compound will continue to be a valuable tool for researchers and scientists in the development of next-generation targeted therapies.
References
- 1. Buy tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl 3-bromo-1h-pyrrolo[2,3-c]pyridine-1-carboxylate - CAS:192189-17-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No: 226085-17-2). The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information to ensure safe handling and use in a laboratory setting. This document is intended for use by trained professionals in research and development.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 226085-17-2[1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[1] |
| Molecular Weight | 297.15 g/mol [1] |
| Purity | ≥97%[1] |
| Physical Form | Solid |
| Storage | Store at room temperature in a dry, well-ventilated place.[1] |
Hazard Identification and Classification
This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes the GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Pictograms:
Toxicological Information
Detailed toxicological studies for this compound, such as LD50 and LC50 values, are not publicly available. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it is potentially harmful.
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3] |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[2][3] |
| Skin Contact | In case of skin contact, take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[2][3] |
| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |
Handling and Storage
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wear personal protective equipment.[4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.[1][4] |
| Incompatible Materials | Strong oxidizing agents. |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
References
commercial availability of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Chemical Identifier: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as 3-Bromo-7-azaindole-1-carboxylic acid tert-butyl ester, is a heterocyclic organic compound critical in the synthesis of complex molecules for pharmaceutical and materials science research. Its structure incorporates a 7-azaindole core, which is a significant pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent for various chemical transformations.
CAS Number: 226085-17-2 Molecular Formula: C₁₂H₁₃BrN₂O₂ Molecular Weight: 297.15 g/mol
Commercial Availability
This pyrrolopyridine derivative is readily available from a range of fine chemical suppliers. It is typically offered in research quantities with purities of 97% or higher. Researchers can procure this compound in package sizes ranging from grams to bulk quantities, although most suppliers list pricing for smaller amounts online. For larger, commercial-scale quantities, a direct quote is generally required.
| Supplier | Catalog Number | Purity | Available Quantities |
| Ivy Fine Chemicals | 135278 | --- | 1g, 5g, 10g, 25g, Bulk |
| Fisher Scientific | --- | min 97% | 1g |
| Dayang Chem (Hangzhou) Co., Ltd. | --- | --- | Min. Order: 1 Kilogram |
| Hangzhou J&H Chemical Co., Ltd. | --- | --- | 1kg, 5kg, 10kg, 50kg, 100kg, 500kg |
| Nanjing Norris-Pharm Technology Co. | --- | --- | Min. Order: 1g |
| Pure Chemistry Scientific Inc. | --- | --- | Inquiry for details |
| Ambeed | --- | --- | Inquiry for details |
| Chem-Impex International | --- | --- | Inquiry for details |
Note: Pricing and stock availability are subject to change. Bulk and commercial inquiries typically require a direct quote from the supplier.[1][2]
Experimental Protocols
This compound is a versatile building block, particularly for introducing the 7-azaindole scaffold via cross-coupling reactions. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this substrate.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the pyrrolopyridine core and an aryl group.[3][4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, deoxygenated solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate product.[5]
Visualizations
The following diagrams illustrate key logical and chemical pathways involving this compound.
References
Methodological & Application
Synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route commencing with the Boc-protection of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), followed by the regioselective bromination of the resulting N-protected intermediate. This method offers a reliable and scalable approach to obtaining the target compound in good purity.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. Functionalized derivatives of this heterocycle are of significant interest for the development of novel therapeutic agents. Specifically, this compound serves as a versatile intermediate, enabling further elaboration at the 3-position through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability during subsequent synthetic transformations and can be readily removed under acidic conditions. This protocol details a robust procedure for the preparation of this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Boc-Protection: 1H-pyrrolo[2,3-b]pyridine is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine to yield tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
-
Bromination: The N-Boc protected intermediate is then selectively brominated at the 3-position using N-bromosuccinimide in a suitable solvent.
Experimental Protocol
Materials and Methods
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | 1.00 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.02 g | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.10 g | 0.1 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.65 g | 1.1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |
| Saturated aq. NaCl solution (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
Step 1: Synthesis of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.00 g, 8.46 mmol).
-
Dissolve the starting material in anhydrous tetrahydrofuran (20 mL).
-
To the stirred solution, add di-tert-butyl dicarbonate (2.02 g, 9.31 mmol, 1.1 eq.) and 4-(dimethylamino)pyridine (0.10 g, 0.85 mmol, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate obtained from the previous step (assuming quantitative yield for calculation, 1.85 g, 8.46 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.65 g, 9.31 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (3:1 hexanes/ethyl acetate).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield this compound as a solid.
Expected Results
Table 2: Product Characterization
| Compound | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | White solid | 85-95% | 68-72 | 8.45 (dd, J=4.7, 1.6 Hz, 1H), 8.05 (dd, J=7.8, 1.6 Hz, 1H), 7.60 (d, J=3.7 Hz, 1H), 7.15 (dd, J=7.8, 4.7 Hz, 1H), 6.55 (d, J=3.7 Hz, 1H), 1.68 (s, 9H). | 149.3, 148.5, 143.2, 129.8, 128.1, 119.5, 114.2, 106.9, 84.5, 28.2. |
| This compound | Off-white to pale yellow solid | 80-90% | 95-100 | 8.48 (dd, J=4.7, 1.6 Hz, 1H), 8.08 (dd, J=7.9, 1.6 Hz, 1H), 7.65 (s, 1H), 7.20 (dd, J=7.9, 4.7 Hz, 1H), 1.69 (s, 9H). | 149.0, 148.8, 143.8, 130.5, 126.9, 120.3, 115.1, 95.8, 85.2, 28.1. |
Note: NMR data are predicted based on known chemical shifts for similar structures and may vary slightly.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the two-step synthesis of the target compound.
Caption: Chemical transformation pathway from starting material to the final product.
Troubleshooting
-
Incomplete Boc-protection: If TLC analysis shows significant starting material remaining after 16 hours, an additional 0.2 equivalents of Boc₂O can be added, and the reaction can be stirred for another 4-6 hours. Ensure that the THF is anhydrous, as moisture can hydrolyze the Boc anhydride.
-
Low yield in bromination: The reaction is sensitive to temperature. Ensure the addition of NBS is performed slowly at 0 °C to minimize side reactions. Over-bromination can occur if excess NBS is used or if the reaction is left for an extended period.
-
Purification difficulties: The product and starting material may have similar polarities. Careful flash column chromatography with a shallow solvent gradient is recommended for effective separation.
Conclusion
This protocol provides a comprehensive and detailed procedure for the synthesis of this compound. The described two-step approach is efficient and utilizes readily available reagents, making it suitable for both small-scale and larger-scale preparations in a research and development setting. The final product is a valuable building block for the synthesis of a wide range of functionalized 7-azaindole derivatives for potential therapeutic applications.
Application Note: Suzuki Coupling of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a variety of protein kinases.[1] Consequently, derivatives of 7-azaindole are integral to the development of targeted therapies for cancer, inflammatory diseases, and other conditions.[2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the 7-azaindole core.[3] This application note provides a detailed protocol for the Suzuki coupling of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate where the Boc (tert-butyloxycarbonyl) group protects the pyrrole nitrogen, enhancing stability and solubility.[4] This reaction facilitates the synthesis of diverse 3-aryl-7-azaindole libraries for screening and lead optimization.
General Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura coupling reaction involves three primary steps in its catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[5]
Experimental Protocols
This section details a general and reliable procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials and Equipment
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring (TLC, LC-MS)
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) to the reaction mixture via syringe. The typical concentration is 0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath (typically 80–110 °C) or heat using microwave irradiation (typically 100-140 °C).[6] Stir the mixture vigorously for the required duration (typically 2–16 hours).
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS to check for the consumption of the starting material.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 3-aryl-7-azaindole product.
Data Presentation
The following table summarizes various conditions reported for the Suzuki coupling of 3-bromo-7-azaindole derivatives, which are applicable to the Boc-protected substrate. The choice of catalyst, base, and solvent can be optimized to improve yields for specific arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2 | ~90 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [6] |
| 3-Aminophenylboronic acid | Pd-Nanoparticles (1) | K₂CO₃ (2) | H₂O/THF | 80 | 2 | 95 | [8] |
| 4-Tolylboronic acid | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | ~91 | [9] |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 75 | [6] |
| (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 3 | 72 | [6] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
The diagram below outlines the sequential steps involved in the Suzuki coupling protocol, from reagent preparation to final product characterization.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction of 3-Bromo-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this core structure, enabling the formation of carbon-carbon bonds to introduce a wide range of aryl and heteroaryl substituents at specific positions.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki reaction of 3-bromo-7-azaindole with various arylboronic acids. The protocols and data presented are compiled from established methodologies for the coupling of 7-azaindole and related nitrogen-containing heterocyclic systems, offering a robust starting point for researchers in drug discovery and organic synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols: Boc Deprotection of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the pyrrole nitrogen in the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs). The deprotection of the Boc group is a critical step in many synthetic routes. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation due to its ability to cleanly and efficiently cleave the Boc group under relatively mild conditions.
This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate to yield the versatile synthetic intermediate, 3-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-7-azaindole). This key intermediate is valuable in the synthesis of a variety of biologically active compounds.[1]
Reaction and Mechanism
The deprotection of Boc-protected amines and heterocycles with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the deprotected pyrrole and carbon dioxide gas.[2] The liberated pyrrole nitrogen is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.
Potential Side Reactions
The primary side reaction of concern during the TFA-mediated Boc deprotection of electron-rich heterocycles like 7-azaindole is the electrophilic aromatic substitution of the pyrrole ring by the liberated tert-butyl cation. This can lead to the formation of a tert-butylated byproduct. The electron-rich nature of the pyrrole ring in the 7-azaindole system makes it susceptible to such alkylation.[3] To mitigate this, the use of cation scavengers is often recommended.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various substrates using TFA, providing a reference for optimizing the deprotection of this compound.
| Starting Material (SM) | Reagents and Conditions | Yield | Reference |
| Generic Boc-protected amine | 25% TFA in DCM, Room Temperature, 2 hours | 60% | [4] |
| Generic Boc-protected amine | TFA in DCM, Room Temperature, 18 hours | 87% | [4] |
| Generic Boc-protected amine | TFA in DCM, 0 °C to Room Temperature, 2 hours | 95% | [4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a general procedure for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 20-50% (v/v) in DCM.[4] For a complete and rapid reaction, a 1:1 mixture of TFA and DCM can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure build-up.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromo-1H-pyrrolo[2,3-b]pyridine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Boc Deprotection with Cation Scavengers
To minimize the potential for tert-butylation of the pyrrole ring, a cation scavenger can be added to the reaction mixture.
Additional Materials:
-
Triisopropylsilane (TIS) or Anisole
Modified Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prior to the addition of TFA, add a cation scavenger such as triisopropylsilane (TIS) (1-2 equivalents) or anisole (1-2 equivalents) to the reaction mixture.
-
Proceed with steps 3-11 from Protocol 1. The scavenger will react with the generated tert-butyl cation, preventing it from reacting with the product.[3]
Mandatory Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Simplified mechanism of the acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for Coupling Reactions of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a key building block in the synthesis of a wide range of biologically active molecules. The versatility of the 7-azaindole scaffold makes it a privileged structure in medicinal chemistry, and functionalization at the 3-position is a critical strategy in the development of novel therapeutic agents.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prominent heterocyclic motif found in numerous compounds with significant biological activities, including kinase inhibitors. The strategic introduction of substituents onto this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a diverse array of functional groups.
This document outlines optimized conditions and detailed experimental protocols for several key coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
General Reaction Workflow
A typical palladium-catalyzed cross-coupling reaction involves the reaction of an organohalide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The general workflow is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Coupling Reaction Types and Partners
The choice of coupling reaction dictates the type of substituent that can be introduced at the 3-position of the 7-azaindole core. The relationship between different coupling reactions and their respective partners is illustrated below.
Caption: Relationship between coupling reactions and their partners.
Reaction Conditions: A Comparative Summary
The following tables summarize typical reaction conditions for various coupling reactions with this compound and related substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butoxycarbonylphenyl boronic acid | [Pd(dppf)Cl₂] (12.5) | - | K₂CO₃ | Dioxane | Reflux | 15 | - |
Data for entry 1 is adapted from a similar 3-bromo-1H-pyrrolo[2,3-b]pyridine substrate.[1]
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 2 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | BINAP (10) | NaOtBu | Toluene | 80 | 4 | 60 |
Data for entry 1 is from a related N-substituted 4-bromo-7-azaindole.[2] Data for entry 2 is from a related bromopyridine substrate.[3]
Table 3: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | ~90 |
| 2 | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | 3 | up to 98 |
Data for entry 1 is from a related 3-bromo-1,2-dione substrate. Data for entry 2 is from a related 2-amino-3-bromopyridine substrate.
Table 4: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate to Good |
General conditions adapted from protocols for related aryl bromides.
Table 5: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Heteroarylstannanes | Pd₂(dba)₃ (5) | P(o-Tol)₃ (10) | DMF | 65 | 4 | ~51 |
Data for entry 1 is from a related bromo-1-methylpyridinium salt.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a similar reaction with a related 3-bromo-1H-pyrrolo[2,3-b]pyridine derivative.[1]
-
Reaction Setup: To a solution of this compound (1.0 equiv), the corresponding arylboronic acid (1.25 equiv), and K₂CO₃ (3.0 equiv) in dioxane, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.125 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and stir for 15 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure based on conditions for related aryl bromides.[3][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv) in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivative.
General Procedure for Sonogashira Coupling
This protocol is a general procedure based on conditions for related aryl bromides.
-
Reaction Setup: To a Schlenk flask containing this compound (1.0 equiv) and a copper(I) salt (e.g., CuI, 5 mol%), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a degassed solvent (e.g., DMF or Et₃N), followed by the terminal alkyne (1.2-1.5 equiv) and a base (e.g., Et₃N or DIPA, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Disclaimer
The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and coupling partners to achieve the best results. All experiments should be conducted by trained professionals in a well-ventilated fume hood, following all appropriate safety precautions.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN103180320A - 1H-pyrrolo[2,3-b]pyridine derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Use of Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a Boc-protected form of 3-bromo-7-azaindole, is a pivotal building block in the synthesis of a diverse range of kinase inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of kinase active sites.[1][2] The bromine atom at the 3-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3][4] This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways, such as the PI3K/AKT/mTOR and SGK-1 pathways.
Key Applications in Kinase Inhibitor Synthesis
The 7-azaindole core derived from this compound has been successfully incorporated into inhibitors targeting several important kinases, including:
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and ion channel regulation. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[5][6]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, metabolism, and survival.[1] Inhibitors of this pathway are of significant interest for cancer therapy. The 7-azaindole scaffold has been utilized to develop potent PI3K inhibitors.[7]
-
Protein Kinase B (Akt): As a key downstream effector of PI3K, Akt is a critical target in cancer drug discovery. The 7-azaindole moiety has been a feature in the design of Akt inhibitors.
Data Presentation
The following table summarizes quantitative data for representative kinase inhibitors synthesized using the 7-azaindole scaffold.
| Kinase Target | Inhibitor Structure/Name | Starting Material | Key Reaction | IC50/Ki | Yield (%) | Reference |
| SGK-1 | 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | This compound | Suzuki Coupling | 40 nM | Not Reported | [8] |
| PI3Kγ | Azaindole 12 | 7-azaindole derivative | Suzuki Coupling | 3.4 nM | Not Reported | [7] |
| Haspin | Compound 8l | 7-azaindole derivative | Not Specified | 14 nM | Not Reported | [9] |
| CDK9/CyclinT | Compound 8g | 7-azaindole derivative | Not Specified | Dual Inhibitor | Not Reported | [9] |
| JAK2 | Derivative 97 | 7-azaindole derivative | Not Specified | 1 nM | Not Reported | [2] |
Experimental Protocols
A general and widely applicable method for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed protocol for the synthesis of a diaryl-7-azaindole, a common core structure in many kinase inhibitors.
Protocol 1: Synthesis of tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position of the 7-azaindole core.
Materials:
-
This compound
-
4-(Methoxycarbonyl)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DME (10 mL) under an argon atmosphere, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%).
-
Stir the mixture for 1 hour at room temperature.
-
Sequentially add a solution of 4-(methoxycarbonyl)phenylboronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).
-
Heat the reaction mixture to 80 °C for 2 hours, then allow it to cool to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Deprotection to Yield the Final Kinase Inhibitor Scaffold
This protocol describes the removal of the Boc protecting group to yield the free N-H of the 7-azaindole, which is often crucial for hinge-binding activity.
Materials:
-
tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected diaryl-7-azaindole (1 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized from this compound, as well as a general experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.
Caption: The SGK-1 signaling pathway, which promotes cell survival and regulates ion transport.
Caption: A general experimental workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its inherent structural features, which allow for the crucial hinge-binding interactions, combined with the facility of functionalization at the 3-position via Suzuki-Miyaura coupling, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic and disease-related signaling pathways. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative Cross-Coupling Reactions for 3-Bromo-7-Azaindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a variety of alternative cross-coupling reactions for the functionalization of 3-bromo-7-azaindole. The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, and the development of efficient and versatile methods for its elaboration is of significant interest to the drug discovery community. The following sections detail established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as emerging methodologies.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3-bromo-7-azaindole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position, providing access to a diverse array of potential drug candidates.
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of 3-bromo-7-azaindole.
Quantitative Data Summary:
Recent studies on the synthesis of 3,6-diaryl-7-azaindoles have provided valuable insights into the Suzuki-Miyaura coupling at the C3 position of a related 3-iodo-7-azaindole precursor. These conditions can be adapted for 3-bromo-7-azaindole, typically requiring more forcing conditions (higher temperature, longer reaction times, or more active catalysts) due to the lower reactivity of the C-Br bond compared to the C-I bond.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 89 |
| 3 | 3-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 93 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 93 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 67 |
| 7 | 1-Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 92 |
| 8 | Benzo[d][1][2]dioxol-5-ylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 76 |
Detailed Experimental Protocol: Synthesis of 3-Phenyl-7-azaindole
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Sphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-7-azaindole, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and anhydrous ethanol (1:1 mixture) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-7-azaindole.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, and it can be effectively applied to 3-bromo-7-azaindole to introduce a variety of primary and secondary amines at the C3 position. This reaction is crucial for accessing key intermediates in many drug discovery programs.
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination of 3-bromo-7-azaindole.
Quantitative Data Summary:
While specific data for 3-bromo-7-azaindole is not extensively tabulated in single sources, studies on related N-substituted 4-bromo-7-azaindoles demonstrate the feasibility and general conditions for this transformation.[3] The choice of ligand is critical for achieving high yields.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5 | 94 |
| 3 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 90 |
| 4 | N-Boc-piperazine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 88 |
Detailed Experimental Protocol: Synthesis of 3-(Phenylamino)-7-azaindole
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add 3-bromo-7-azaindole and aniline.
-
Add anhydrous dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 3-6 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(phenylamino)-7-azaindole.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to introduce alkynyl moieties at the C3 position of 3-bromo-7-azaindole. The resulting 3-alkynyl-7-azaindoles are versatile intermediates that can be further elaborated into a variety of other functional groups and heterocyclic systems.
General Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of 3-bromo-7-azaindole.
Quantitative Data Summary:
Data from the Sonogashira coupling of related 2-amino-3-bromopyridines with various terminal alkynes can serve as a guide for the reaction of 3-bromo-7-azaindole.[4]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | >95 |
| 2 | 4-Methylphenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | >95 |
| 3 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | >95 |
| 4 | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 85 |
| 5 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 82 |
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)-7-azaindole
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-bromo-7-azaindole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)-7-azaindole.
Heck Coupling for C-C (alkenyl) Bond Formation
The Heck reaction enables the coupling of 3-bromo-7-azaindole with alkenes to form 3-alkenyl-7-azaindoles. This reaction is a valuable tool for introducing vinylic functionality, which can serve as a handle for further transformations.
General Reaction Scheme:
Caption: General workflow for the Heck coupling of 3-bromo-7-azaindole.
Quantitative Data Summary:
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Moderate to Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMAc | 120 | 12 | Moderate to Good |
| 3 | 2-Vinylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Moderate |
Detailed Experimental Protocol: Synthesis of 3-(2-Phenylethenyl)-7-azaindole
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed tube
-
Magnetic stirrer
Procedure:
-
To a sealable reaction tube, add 3-bromo-7-azaindole, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Other Alternative Cross-Coupling Reactions
Beyond the well-established methods described above, several other cross-coupling reactions hold promise for the functionalization of 3-bromo-7-azaindole, although specific examples with this substrate are less common in the literature.
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While powerful, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling. General conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄) in a non-polar solvent like toluene or THF.[3]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organohalide.[6]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of transformations. For 7-azaindoles, photoredox-mediated C-H functionalization at the C3 position has been reported, offering an alternative to the use of pre-halogenated starting materials.[7] Dual catalytic systems, combining a photoredox catalyst with a nickel or palladium catalyst, could also enable novel cross-couplings of 3-bromo-7-azaindole under mild conditions.
Logical Relationship of Cross-Coupling Reactions:
Caption: Overview of cross-coupling reactions for the functionalization of 3-bromo-7-azaindole.
These emerging methods offer exciting opportunities for the development of novel synthetic routes to functionalized 7-azaindoles. Further research is needed to fully explore their scope and limitations with respect to the 3-bromo-7-azaindole scaffold.
References
- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Pyrrolo[2,3-b]pyridine Reactions
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures and the determination of purity for compounds containing the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. Pyrrolo[2,3-b]pyridines are crucial building blocks in the development of pharmaceuticals, particularly in kinase inhibitors and other therapeutic agents.[1][2][3][4] The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and efficient means to monitor reaction progress, identify products and impurities, and quantify the purity of synthesized derivatives.
Introduction
The pyrrolo[2,3-b]pyridine core is a significant heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere.[5] Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of various kinases.[3][6][7] Consequently, the synthesis and purification of these compounds require accurate and reproducible analytical methods to ensure the quality and integrity of the final products. HPLC is an indispensable tool for this purpose. This document provides a generalized and validated HPLC protocol applicable to a broad range of pyrrolo[2,3-b]pyridine reaction analyses.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is recommended. Common examples include Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or Phenomenex Luna C18 (250 mm x 3 mm, 5 µm).[5][6]
-
Solvents: HPLC grade acetonitrile (MeCN) and water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase modification. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[8]
-
Sample Preparation: Samples from reaction mixtures are typically diluted in the mobile phase or a compatible solvent like methanol or a mixture of acetonitrile and water.
Chromatographic Conditions
A generalized starting method is provided below. This method may require optimization depending on the specific analyte.
| Parameter | Recommended Condition |
| Stationary Phase | C18 silica-based column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B for 0.5 min, linear gradient to 95% B over 7.5 min, hold at 95% B for 1.5 min, then return to initial conditions.[6] |
| Flow Rate | 0.5 - 1.0 mL/min[5][6] |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm. A DAD can be used to scan a wider range (e.g., 210-400 nm) to determine the optimal wavelength.[5][9] |
| Injection Volume | 5 - 20 µL |
Sample Preparation Protocol
-
Reaction Quenching: If necessary, quench the reaction with an appropriate reagent.
-
Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Solubilization: Dissolve the aliquot in a suitable solvent (e.g., 1 mL of methanol or a 1:1 mixture of acetonitrile and water).
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
Analysis: Inject the filtered sample into the HPLC system.
Data Presentation
The following table summarizes HPLC purity data for various pyrrolo[2,3-b]pyridine derivatives as reported in the literature.
| Compound Class/Name | Purity (%) | HPLC Method Summary | Reference |
| 5-Nitro-7-azaindole | >97, 99.1 | Not specified in detail, but purity was determined by HPLC at 254.0 nm.[1] | [1] |
| 5-Bromo-7-azaindole | 99.3 | HPLC external standard method, purity by area normalization.[2] | [2] |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (a related pyrrolopyrimidine) | 99.7 | Waters Acquity UPLC system with a BEH C18 column (50 mm x 2.1 mm, 1.7 µm). Gradient elution with MeCN/H2O at a flow rate of 0.5 mL/min.[6][10] | [10] |
| N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 90.7 | Same method as above.[10] | [10] |
| Various 3,5-disubstituted-7-azaindoles | >95 | Waters Alliance reverse phase HPLC with a Waters SunFire C18 or C8 column (4.6 x 50 mm, 3.5 µm). Multi-wavelength detection from 210 nm to 600 nm.[11] | [11] |
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of pyrrolo[2,3-b]pyridine reactions.
Logical Relationship in Method Development
Caption: Key considerations for HPLC method development.
Conclusion
The HPLC method described provides a comprehensive framework for the analysis of pyrrolo[2,3-b]pyridine reactions. By utilizing a standard C18 column with a water/acetonitrile gradient and an acidic modifier, researchers can achieve excellent separation and quantification of products and impurities. This application note serves as a valuable resource for scientists and professionals in drug development, ensuring the reliable analysis of this important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stability of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds, features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen of the 7-azaindole core. The stability of this protecting group is paramount for the successful execution of subsequent synthetic transformations, such as cross-coupling reactions at the 3-position. These application notes provide a comprehensive overview of the stability of this compound under various conditions, detailed experimental protocols for stability assessment, and a summary of key findings.
The Boc group is generally characterized by its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation, while being labile to acidic conditions.[1][2][3] However, the electronic properties of the 7-azaindole ring system can influence this general stability profile.[4]
Data Presentation: Protecting Group Stability Summary
The stability of the Boc group on 3-bromo-7-azaindole is highly dependent on the reaction conditions. The following table summarizes the expected stability based on data from analogous compounds and general principles of carbamate chemistry.
| Condition Category | Reagent/Condition | Temperature | Expected Stability of Boc Group | Notes |
| Strongly Acidic | TFA (20-50% in DCM) | Room Temp | Labile | Rapid deprotection is expected within minutes to a few hours.[5][6] |
| HCl (4M in Dioxane) | Room Temp | Labile | Complete deprotection is anticipated. However, for some 7-azaindole derivatives, acidic conditions can lead to decomposition.[5][7] | |
| Weakly Acidic | Acetic Acid | Room Temp | Generally Stable | Prolonged exposure may lead to slow deprotection. |
| Strongly Basic | NaOMe, t-BuOK | Room Temp - Reflux | Potentially Labile | While generally stable, some N-Boc protected heterocycles can undergo base-catalyzed deprotection.[7][8] |
| NaOH, KOH (aqueous) | Room Temp | Generally Stable | The Boc group is typically resistant to aqueous basic hydrolysis.[3] | |
| Weakly Basic | K₂CO₃, Cs₂CO₃ | Room Temp - 100°C | Generally Stable | Commonly used in cross-coupling reactions with minimal deprotection observed for many substrates.[9] However, some N-Boc protected heterocycles have shown instability.[10] |
| Nucleophilic | Amines (e.g., piperidine) | Room Temp | Stable | The Boc group is orthogonal to the base-labile Fmoc group.[2] |
| Reductive | H₂/Pd, NaBH₄ | Room Temp | Stable | The Boc group is stable under these conditions.[2] |
| Thermal | Heat (>150 °C) | 150-230 °C | Potentially Labile | Thermal deprotection in a suitable solvent is a viable method for some N-Boc heterocycles.[11] |
| Palladium Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | 80-120 °C | Variable | Stability is highly dependent on the specific ligand, base, and solvent system. While successful couplings have been reported with the Boc group intact,[9] deprotection is a known side reaction, particularly in Suzuki reactions with strong bases.[10] |
Mandatory Visualization
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions (TFA)
This protocol describes a method to quantify the rate of Boc deprotection under standard acidic conditions using Trifluoroacetic Acid (TFA).
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and deionized water (for HPLC mobile phase)
-
Internal standard (e.g., naphthalene, optional)
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve this compound (e.g., 50 mg) in anhydrous DCM (5 mL). If using an internal standard, add it at this stage.
-
Time Zero Sample: Withdraw a 0.1 mL aliquot, immediately quench it in 1 mL of saturated NaHCO₃ solution, and extract with ethyl acetate (1 mL). Analyze the organic layer by HPLC.
-
Initiate Reaction: Add TFA to the reaction vial to achieve the desired concentration (e.g., 20% v/v). Start a timer immediately.
-
Time-Course Sampling: At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw 0.1 mL aliquots and quench them as described in step 2.[12]
-
HPLC Analysis: Analyze each quenched and extracted sample by HPLC. Monitor the disappearance of the starting material peak and the appearance of the deprotected 3-bromo-1H-pyrrolo[2,3-b]pyridine peak.
-
Data Analysis: Calculate the percentage of starting material remaining at each time point by comparing the peak area to the time-zero sample (or relative to the internal standard). Plot the percentage of starting material versus time to determine the stability profile.
Protocol 2: General Procedure for Assessing Stability under Palladium-Catalyzed Cross-Coupling Conditions (e.g., Buchwald-Hartwig Amination)
This protocol provides a framework for evaluating the stability of the Boc group during a typical Buchwald-Hartwig amination.
Reagents and Materials:
-
This compound
-
Amine coupling partner (e.g., morpholine)
-
Palladium precatalyst (e.g., XantPhos Pd G3)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Internal standard (e.g., dodecane, optional)
-
HPLC or GC-MS for analysis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol%), and Cs₂CO₃ (1.4 eq).
-
Add Reagents: Add the anhydrous solvent, the amine (1.2 eq), and the internal standard (if used).
-
Time Zero Sample: Take an initial sample of the reaction mixture before heating.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., 1, 4, and 16 hours). Dilute each aliquot with a suitable solvent, filter through a small plug of silica, and analyze by HPLC or GC-MS.
-
Data Analysis: In the resulting chromatograms, quantify the peak areas for the starting material, the desired coupled product, and any deprotected starting material or deprotected coupled product. This will allow for an assessment of the Boc group's stability under these specific catalytic conditions.
Discussion
The stability of the Boc group on the 7-azaindole core is a critical consideration for synthetic planning. While generally robust, its lability towards acid is a defining characteristic.[] Of particular note for drug development professionals is the potential for deprotection under conditions used for common bond-forming reactions.
For palladium-catalyzed cross-couplings, the choice of base is crucial. Strong alkoxide bases commonly used in some Suzuki protocols may lead to premature deprotection.[10] Milder inorganic bases like Cs₂CO₃ or K₂CO₃, often employed in Buchwald-Hartwig and Sonogashira reactions, are generally more compatible.[9][14] However, stability should always be verified experimentally for the specific substrate and reaction conditions. The protocols provided herein offer a systematic approach to quantifying this stability, enabling the rational design of synthetic routes and the optimization of reaction conditions to maximize the yield of the desired N-Boc protected product. Monitoring by HPLC or NMR is essential for accurate assessment of the reaction progress and stability.[12][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Bromo-7-Azaindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3-bromo-7-azaindole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction with 3-bromo-7-azaindole is resulting in low or no yield of the desired product. What are the common causes and how can I improve it?
A1: Low yields in Suzuki couplings involving 3-bromo-7-azaindole can stem from several factors, often related to the unique properties of the azaindole scaffold. The primary culprits include inefficient catalyst activation or turnover, catalyst inhibition by the nitrogen-containing heterocycle, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[1][2]
-
Recommendation: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand such as SPhos or XPhos is a good starting point.[1][3] Pre-formed catalysts like XPhos Pd G3 can also be effective.[4] If standard catalysts like Pd(PPh₃)₄ fail, switching to a more robust system is advised.[2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid. The basicity and solubility of the chosen base can significantly impact the reaction outcome.
-
Solvent System: The solvent influences the solubility of all reaction components and the stability of the catalytic species.
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition.
-
Recommendation: A reaction temperature of around 60°C is a good starting point for the C3-arylation of azaindole derivatives.[1] If the reaction is slow, the temperature can be cautiously increased while monitoring for catalyst decomposition (often indicated by the formation of palladium black).
-
Issue 2: Significant Side Product Formation
Q2: I am observing significant side products in my reaction, such as the dehalogenated 7-azaindole or homocoupling of the boronic acid. How can I minimize these?
A2: The formation of side products is a common challenge in Suzuki couplings. Understanding the pathways that lead to these impurities is key to mitigating them.
-
Dehalogenation (Proto-debromination of 3-bromo-7-azaindole): This side reaction results in the formation of 7-azaindole, consuming your starting material. It can be promoted by certain bases and impurities in the reaction mixture.
-
Mitigation:
-
Choice of Base: Some bases are more prone to causing dehalogenation. Screening different bases can help identify one that minimizes this side reaction.[7]
-
N-Protection: Protecting the nitrogen of the azaindole ring with a group like Boc can sometimes suppress dehalogenation.[8]
-
Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can sometimes contribute to side reactions.
-
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl species derived from your boronic acid, reducing the amount available for the desired cross-coupling.
-
Mitigation:
-
Inert Atmosphere: The presence of oxygen is a major contributor to boronic acid homocoupling.[9] Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., using a Schlenk line or glovebox) is crucial.
-
Stoichiometry: Using a slight excess of the 3-bromo-7-azaindole can sometimes help to consume the boronic acid in the desired reaction pathway.[9]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.
-
-
-
Protodeboronation of Boronic Acid: This is the protonolysis of the boronic acid, replacing the boron moiety with a hydrogen atom. It is particularly problematic with electron-rich or heteroaryl boronic acids.
-
Mitigation:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation.[2][10]
-
Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can minimize this side reaction.[2]
-
Milder Base: Using a milder base can also help to reduce the rate of protodeboronation.
-
-
Issue 3: Difficulty with Specific Boronic Acids
Q3: My reaction works with simple arylboronic acids, but fails or gives low yields with electron-rich, electron-poor, or heteroaryl boronic acids. What should I do?
A3: The electronic and steric properties of the boronic acid can have a significant impact on the outcome of the Suzuki coupling.
-
Electron-Rich Boronic Acids: These can sometimes be more prone to protodeboronation.
-
Recommendation: As mentioned above, using the corresponding boronate ester or anhydrous conditions can be beneficial.
-
-
Electron-Poor Boronic Acids: These can be less reactive in the transmetalation step.
-
Recommendation: A more electron-rich and bulky ligand on the palladium catalyst, such as SPhos, can help to accelerate the reaction.[1] Increasing the reaction temperature may also be necessary.
-
-
Heteroaryl Boronic Acids: These are notoriously unstable and prone to protodeboronation.
-
Recommendation: Using the corresponding heteroaryl boronate ester is highly recommended.[10] Milder bases and lower reaction temperatures should also be considered.
-
Data Presentation
Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of a 3-Halo-7-Azaindole Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85-93 | [1][7] |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Moderate | [3] |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [11][12] |
| 4 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Good | [13] |
Note: The yields reported are for the C3-arylation of a 3-iodo-6-chloro-7-azaindole, which is expected to be a good model for the reactivity of 3-bromo-7-azaindole.
Table 2: Effect of Boronic Acid Substitution on Yield
| Entry | Aryl Boronic Acid | Yield (%) | Reference |
| 1 | Phenylboronic acid | 85 | [1][7] |
| 2 | 4-Methylphenylboronic acid | 89 | [1][7] |
| 3 | 3-Methylphenylboronic acid | 93 | [1][7] |
| 4 | 4-Methoxyphenylboronic acid | 93 | [1][7] |
| 5 | 4-Fluorophenylboronic acid | 79 | [1][7] |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 | [1][7] |
Conditions: Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), Toluene/Ethanol (1:1), 60 °C.[1][7]
Experimental Protocols
General Protocol for the Suzuki Coupling of 3-Bromo-7-Azaindole
This protocol is a starting point based on successful conditions reported for a closely related substrate and should be optimized for each specific boronic acid.[1][7]
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Ethanol (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-7-azaindole, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and SPhos.
-
Add a degassed 1:1 mixture of toluene and ethanol via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Bromopyrrolopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of bromopyrrolopyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with a bromopyrrolopyridine substrate is resulting in low or no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield is a common challenge, often stemming from the unique electronic properties and coordinating nature of the pyrrolopyridine scaffold. Here are the primary factors to investigate:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a prevalent issue with nitrogen-containing heterocycles.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1][4][5] These ligands can shield the palladium center, preventing coordination with the substrate's nitrogen atoms and promoting the desired catalytic cycle.[1][5] Consider using pre-formed palladium(0) catalysts or advanced generation Buchwald precatalysts to ensure the presence of the active catalytic species.[2][4]
-
-
Inefficient Oxidative Addition: The carbon-bromine bond on the pyrrolopyridine ring may exhibit reduced reactivity, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Suboptimal Base Selection: The choice of base is critical for the efficiency of the transmetalation step and overall reaction rate.[2][4] An inappropriate base may be too weak, poorly soluble, or incompatible with other reagents.
-
Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4][6] If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, potentially requiring higher temperatures.[4]
-
-
Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and should not coordinate with the palladium catalyst.[4]
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester is replaced by a hydrogen atom from a proton source (e.g., water).
-
Homocoupling: The coupling partners couple with themselves (e.g., boronic acid with itself or aryl bromide with itself).
-
Hydrodehalogenation: The bromo group on the pyrrolopyridine is replaced by a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for coupling with bromopyrrolopyridines?
A1: For N-heterocyclic substrates like bromopyrrolopyridines, a robust catalyst system is essential. A good starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[1][4][8] These ligands are known to be effective for challenging substrates by promoting both oxidative addition and reductive elimination steps in the catalytic cycle.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the specific cross-coupling reaction and the sensitivity of your substrate.
-
Suzuki-Miyaura: Inorganic bases are typically used. K₃PO₄ is often effective for challenging couplings, while K₂CO₃ and Cs₂CO₃ are also common choices.[2]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are generally required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ can be used, often necessitating higher reaction temperatures.[4]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[7][9]
-
Heck: Both organic bases (e.g., Et₃N) and inorganic bases (e.g., NaOAc, K₂CO₃) can be effective.[10]
Q3: What is the importance of degassing the reaction mixture?
A3: Degassing is critical to remove dissolved oxygen. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst deactivation and low yields.[2] Oxygen can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][2] Therefore, thoroughly degassing solvents and the reaction mixture before adding the catalyst is a crucial step for successful cross-coupling.
Q4: Can I use microwave irradiation to optimize my reaction?
A4: Yes, microwave irradiation can be a powerful tool for optimizing cross-coupling reactions. It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[11] It is particularly useful for high-throughput screening of reaction conditions (catalyst, ligand, base, solvent).
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with bromopyridines and related N-heterocycles, which can be adapted for bromopyrrolopyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 75-95 | [11] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 60-85 | [11] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 70-90 | [2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 80-98 | [4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 70-90 | [4] |
| RuPhos-Pd-G3 (2) | - | LHMDS (1.2) | THF | 80 | 85-95 | [8] |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 70-95 | [7][12] |
| Pd(OAc)₂ (1.5) | CuI (3) | DIPEA (2) | Toluene | 100 | 65-90 | [9] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 72-96 | [7][12] |
Table 4: Heck Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 60-85 | [10] |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 55-80 | [10] |
| Herrmann's Cat (1) | - | K₂CO₃ (1.5) | NMP | 130 | 70-90 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the bromopyrrolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add the bromopyrrolopyridine (1.0 equiv), the amine (1.1-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
low yield in Suzuki reaction with tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Reaction with tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This guide is designed for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of this compound (Boc-3-bromo-7-azaindole). This substrate presents unique challenges due to its heterocyclic nature and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with Boc-3-bromo-7-azaindole resulting in a low yield?
A1: Low yields with this specific substrate often stem from a combination of factors related to its sterically hindered and electron-rich nature. Key areas to investigate include:
-
Suboptimal Catalyst/Ligand System: The Boc group on the pyrrole nitrogen and the pyridine nitrogen of the 7-azaindole core can interfere with the palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or catalyst.[2]
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation, homocoupling, and dehalogenation.[3][4][5]
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain basic conditions or at elevated temperatures, leading to deprotection and potential catalyst inhibition by the free NH group.[6][7]
-
Incomplete Reaction/Catalyst Deactivation: The reaction may not have reached completion, or the catalyst may have been deactivated by oxygen or impurities.[8][9]
Q2: What are the most common side reactions, and how can I identify and mitigate them?
A2: The primary side reactions in this coupling are:
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene (Ar-B(OH)₂ → Ar-H). It is a very common cause of low yields.[3][4] It can be identified by finding the deborylated arene as a byproduct.
-
Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen.[5][11]
-
Dehalogenation (Hydrodehalogenation): The starting aryl bromide is reduced to the corresponding Boc-7-azaindole (Ar-Br → Ar-H).[4]
-
Mitigation: This can be caused by certain bases or solvents. Screening different bases and ensuring the absence of hydride sources can help.
-
-
Boc Deprotection: Formation of 3-bromo-1H-pyrrolo[2,3-b]pyridine can be observed, often as a more polar spot on a TLC plate. The unprotected azaindole can inhibit the palladium catalyst.[13]
-
Mitigation: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases. Avoid excessively high temperatures if possible. The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been shown to be more tolerant than the Boc group under some Suzuki conditions.[6]
-
Q3: How do I choose the optimal catalyst and ligand for this sterically hindered substrate?
A3: For sterically demanding substrates, the choice of ligand is critical. Standard ligands are often ineffective.[1]
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent choices as they promote the key oxidative addition and reductive elimination steps.[1] For extremely hindered substrates, specialized ligands may offer superior performance.[14] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering great stability and activity.[1][15]
-
Recommended Palladium Pre-catalysts: While Pd(PPh₃)₄ can work, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with the aforementioned ligands.[16][17] Pre-formed complexes like Pd(dppf)Cl₂ have also proven effective for coupling heteroaromatic substrates and can reduce reaction time while increasing yield.[18][19]
Q4: Which base and solvent system is most effective?
A4: The base and solvent work in concert.
-
Bases: Potassium phosphate (K₃PO₄) is a reliable and frequently used base for hindered couplings.[1][13] Cesium carbonate (Cs₂CO₃) is another excellent choice, particularly for challenging substrates.[18] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective but increase the risk of side reactions, including Boc deprotection.[15]
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred.
-
1,4-Dioxane or THF , often with a small amount of water (e.g., 4:1 or 5:1 ratio), is a common and effective system.[13][20] The water helps to dissolve the inorganic base.
-
Toluene is another common choice, particularly for reactions requiring higher temperatures.[1]
-
A mixture of Toluene/Ethanol (1:1) has also been used successfully for coupling 7-azaindole precursors.[21]
-
Troubleshooting Guides & Data
When initial attempts result in low yield, a systematic optimization of reaction parameters is necessary. The following tables summarize conditions that have been successful for similar heteroaromatic substrates.
Table 1: Catalyst and Ligand Screening for Heteroaromatic Suzuki Couplings
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Cite |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 35 | 5-bromo-1-ethyl-1H-indazole | [18] |
| PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 80 | 90 | 5-bromo-1-ethyl-1H-indazole | [18] |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 85 | 3-iodo-6-chloro-7-azaindole | [21] |
| Pd(OAc)₂ (5) | S-Phos | K₃PO₄ | THF | 75 | >90 | General recommendation | [16] |
| XPhos Pd G2 | - | K₃PO₄ | 1,4-Dioxane/Water | 100 | High | Boc-protected aminopyrazoles | [7] |
| P1 (XPhos precat.) (1-1.5) | - | K₃PO₄ | Dioxane/Water (4:1) | 60 | 91-99 | Chloroindoles/azaindoles |[13] |
Table 2: Base and Solvent System Optimization
| Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Substrate Notes | Cite |
|---|---|---|---|---|---|
| K₂CO₃ (2) | DME | 80 | 90 | 5-bromo-1-ethyl-1H-indazole | [18] |
| Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 | 3-iodo-6-chloro-7-azaindole | [21] |
| K₃PO₄ (2) | Dioxane/Water (4:1) | 100 | 61-86 | Bromopyrazoles | [13] |
| t-BuOK | Dioxane | Mild | >99 | Sterically hindered aryl halides | [15] |
| NaOH (2) | MeOH/H₂O (3:2) | RT | 96 | Bromobenzene | [2] |
| Na₂CO₃ | DMF/H₂O (1:1) | 30-100 | 70-98 | General aryl halides |[22] |
Recommended Experimental Protocol
This protocol provides a starting point for optimizing the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid derivative, and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. To degas the solvent, sparge with argon for 20-30 minutes prior to use.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) or heat using a microwave reactor.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting bromide and the formation of the product. Note any significant byproduct formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-7-Azaindole Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during cross-coupling experiments with 3-bromo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with 3-bromo-7-azaindole?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, leading to the formation of a symmetrical byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate the purification process due to the potential for similar physical properties between the product and the byproduct.
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are the presence of oxygen and certain palladium(II) species in the reaction mixture. Oxygen can lead to the oxidative dimerization of coupling partners, particularly in Sonogashira reactions (Glaser coupling). In Suzuki reactions, Pd(II) species can promote the homocoupling of boronic acids.
Q3: How can I minimize homocoupling in my reactions with 3-bromo-7-azaindole?
A3: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and using Schlenk line techniques.[1] Additionally, optimizing the choice of catalyst, ligand, base, and solvent is critical. For instance, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.
Q4: Are there specific ligands that are recommended for cross-coupling reactions with 3-bromo-7-azaindole?
A4: Yes, the choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective in promoting the desired reductive elimination step and minimizing side reactions. For Sonogashira reactions, phosphine ligands like PPh₃ are common, but the optimal ligand may vary depending on the specific substrates and conditions.
Q5: Can the N-H proton of the azaindole ring interfere with the reaction?
A5: Yes, the acidic N-H proton of the azaindole ring can potentially interfere with the catalytic cycle, especially when using strong bases. In some cases, N-protection of the azaindole may be necessary to improve yields and prevent side reactions. However, successful couplings with unprotected azaindoles have been reported, often requiring careful optimization of the base and reaction conditions.
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed
| Potential Cause | Troubleshooting Action |
| Presence of Oxygen | 1. Rigorously degas all solvents and reagents. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] 2. Maintain a positive pressure of inert gas throughout the entire experiment. |
| Inappropriate Catalyst or Ligand | 1. For Suzuki/Buchwald-Hartwig, switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). 2. For Sonogashira, consider a copper-free protocol or reduce the amount of copper(I) iodide to minimize Glaser coupling.[1] |
| Incorrect Base | 1. For Suzuki, consider using weaker inorganic bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or NaOtBu. 2. For Buchwald-Hartwig, ensure the base is strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Cs₂CO₃ is often a good choice. |
| High Reaction Temperature | Lower the reaction temperature. While heating is often necessary, excessive temperatures can favor homocoupling pathways. |
Issue 2: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a pre-formed catalyst complex which can be more stable and active. |
| Poor Quality of Reagents | 1. Ensure 3-bromo-7-azaindole and the coupling partner are pure. 2. For Suzuki reactions, use high-quality boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). |
| Suboptimal Solvent | 1. Ensure the solvent is anhydrous and properly degassed. 2. Screen different solvents. Common choices include dioxane, toluene, and DMF, often with water as a co-solvent for Suzuki reactions. |
| Insufficient Reaction Time or Temperature | 1. Monitor the reaction progress by TLC or LC-MS. 2. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-7-Azaindole
This protocol is optimized to minimize homocoupling of the boronic acid.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 3-Bromo-7-Azaindole (Copper-Free)
This protocol is designed to eliminate copper-mediated Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add 3-bromo-7-azaindole (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a degassed anhydrous amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-7-Azaindole
This protocol provides general conditions for the C-N bond formation.
-
Assembly: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add 3-bromo-7-azaindole (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for cross-coupling reactions.
References
Technical Support Center: Boc Deprotection of 3-Bromopyrrolopyridine with TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering side products during the trifluoroacetic acid (TFA)-mediated Boc deprotection of 3-bromopyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the TFA-mediated Boc deprotection of 3-bromopyrrolopyridine?
A1: The primary side product arises from the reaction of the reactive tert-butyl cation, generated during the cleavage of the Boc group, with the electron-rich pyrrolopyridine ring system. This results in the formation of a tert-butylated 3-bromopyrrolopyridine isomer. The substitution typically occurs on the pyrrole portion of the ring system, which is more susceptible to electrophilic attack than the pyridine ring.
Q2: Why is the pyrrolopyridine ring susceptible to this side reaction?
A2: Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic systems containing both an electron-rich pyrrole ring and an electron-deficient pyridine ring. Electrophilic aromatic substitution, such as alkylation by the tert-butyl cation, preferentially occurs on the more nucleophilic pyrrole ring. For common isomers like 4-azaindole and 7-azaindole, this attack is most likely at the C3 position.[1][2] The presence of the bromine atom at the 3-position may influence the exact position of alkylation due to steric and electronic effects, but the pyrrole ring remains the principal site of reactivity.
Q3: How can I minimize the formation of the tert-butylated side product?
A3: The most effective method to mitigate this side reaction is to employ a "scavenger" in the reaction mixture. Scavengers are reagents that are more nucleophilic than your substrate and will preferentially react with and neutralize the tert-butyl cation.
Q4: What are some common scavengers for this purpose?
A4: Effective scavengers for trapping the tert-butyl cation include:
-
Triisopropylsilane (TIS): A very efficient scavenger that reacts with the tert-butyl cation.
-
Thioanisole: Often used to protect sensitive residues like tryptophan and can also act as a scavenger.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
Q5: Can the reaction conditions be optimized to reduce side products?
A5: Yes, in addition to using scavengers, you can adjust the reaction conditions. Using the minimum effective concentration of TFA and keeping the reaction temperature low (e.g., 0 °C to room temperature) can help reduce the rate of the side reaction. However, these conditions may also slow down the desired deprotection. Careful monitoring of the reaction by TLC or LC-MS is recommended to find the optimal balance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of a new, less polar spot on TLC. | Formation of the tert-butylated side product. | 1. Add a scavenger such as triisopropylsilane (TIS) (typically 5-10% v/v) to the reaction mixture. 2. Lower the reaction temperature to 0 °C. 3. Reduce the concentration of TFA to the minimum required for complete deprotection (e.g., start with 20% TFA in DCM). |
| Incomplete deprotection. | 1. Insufficient TFA concentration or reaction time. 2. Steric hindrance around the Boc-protected nitrogen. | 1. Gradually increase the concentration of TFA or prolong the reaction time while monitoring by TLC or LC-MS. 2. Consider a slight increase in temperature, but be aware this may also increase side product formation. |
| Formation of other unidentified byproducts. | Potential degradation of the 3-bromopyrrolopyridine ring under strongly acidic conditions. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize reaction time. 3. Consider alternative, milder deprotection methods if the substrate is particularly acid-sensitive (e.g., HCl in dioxane). |
Data Presentation
The following table provides hypothetical data illustrating the effect of a scavenger on the outcome of the Boc deprotection of a generic N-Boc-3-bromo-7-azaindole. This data is for illustrative purposes to demonstrate the expected trend.
| Entry | TFA in DCM (% v/v) | Scavenger (TIS, % v/v) | Reaction Time (h) | Desired Product Yield (%) | tert-Butylated Side Product (%) |
| 1 | 50 | 0 | 2 | 65 | 30 |
| 2 | 50 | 5 | 2 | 85 | 10 |
| 3 | 50 | 10 | 2 | 92 | <5 |
| 4 | 20 | 0 | 4 | 70 | 25 |
| 5 | 20 | 5 | 4 | 90 | <5 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the N-Boc-3-bromopyrrolopyridine (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection with a Scavenger
-
Dissolve the N-Boc-3-bromopyrrolopyridine (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration).
-
Add triisopropylsilane (TIS) (5-10% v/v) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TFA (20-50% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Follow steps 5-8 from Protocol 1 for work-up and purification.
Visualizations
Boc Deprotection and Side Reaction Pathway
References
Technical Support Center: Catalyst Poisoning in Reactions with 7-Azaindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in chemical reactions involving 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of 7-azaindole chemistry?
A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong binding of a chemical species to its active sites. In reactions involving 7-azaindole and its derivatives, the primary culprit is the pyridine nitrogen atom within the 7-azaindole ring system. This nitrogen has a lone pair of electrons that can coordinate strongly to the transition metal center of the catalyst (e.g., palladium, rhodium), rendering it inactive for the desired catalytic cycle.[1] This deactivation leads to reduced reaction rates, lower yields, and incomplete conversions.
Q2: Which types of reactions are most susceptible to catalyst poisoning by 7-azaindole derivatives?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to poisoning by 7-azaindole derivatives. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2][3][4] The fundamental issue remains the coordination of the pyridine nitrogen to the palladium catalyst, which is a key component in these transformations. Rhodium-catalyzed reactions for 7-azaindole synthesis can also be affected by substrate coordination.[5][6]
Q3: What are the common signs of catalyst poisoning in my reaction?
A3: Common indicators of catalyst poisoning include:
-
Stalled or slow reaction: The reaction fails to proceed to completion or does so at a much slower rate than expected.
-
Low product yield: The desired product is obtained in a lower-than-expected quantity.
-
Formation of byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of undesired side products.
-
Inconsistent results: Reactions may work well on a small scale but fail upon scale-up, or results may vary significantly between batches.
Q4: How can I mitigate catalyst poisoning when working with 7-azaindole derivatives?
A4: Several strategies can be employed to overcome catalyst poisoning by 7-azaindole derivatives:
-
N-Protection: Protecting the pyrrole nitrogen of the 7-azaindole with a suitable protecting group can modulate the electronic properties of the heterocyclic system and, in some cases, improve reaction outcomes.
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, can sometimes stabilize the catalyst and promote the desired reaction over catalyst deactivation.[7]
-
Use of Precatalysts: Modern palladium precatalysts are often more effective than traditional palladium sources (e.g., Pd(OAc)₂) as they are designed to generate the active catalytic species more efficiently, potentially outcompeting the poisoning process.[7][8]
-
Reaction Additives: In some rhodium-catalyzed reactions, the use of a silver salt as an additive has been shown to promote the catalytic cycle.[5][6][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during catalytic reactions with 7-azaindole derivatives.
Issue 1: Reaction is sluggish or does not go to completion.
Caption: A logical workflow for troubleshooting slow or incomplete reactions.
-
Possible Cause: Catalyst deactivation due to poisoning by the 7-azaindole substrate.
-
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand Choice: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as Xantphos or RuPhos. These can sometimes prevent the 7-azaindole from strongly coordinating to the metal center.[7]
-
Catalyst Source: If using a standard palladium source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a more robust palladium precatalyst.
-
-
Protect the 7-Azaindole:
-
Consider protecting the N-H of the 7-azaindole ring. Common protecting groups include Boc, SEM, or a simple alkyl group. This can alter the electronics of the heterocycle and reduce its poisoning potential.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. In some cases, higher temperatures can favor the desired catalytic turnover over catalyst inhibition.
-
Concentration: A more dilute reaction may sometimes disfavor bimolecular catalyst deactivation pathways.
-
Base: The choice of base can be critical. Screen different inorganic and organic bases.
-
-
Issue 2: Inconsistent yields, especially upon scale-up.
-
Possible Cause: Trace impurities in starting materials or solvents that act as catalyst poisons, with their effects becoming more pronounced at a larger scale.
-
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ensure all starting materials, including the 7-azaindole derivative, are of high purity. Recrystallize or chromatograph if necessary.
-
Use anhydrous, degassed solvents, as water and oxygen can also contribute to catalyst deactivation.
-
-
Inert Atmosphere:
-
Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
-
Data Presentation
The following table summarizes the optimization of a palladium-catalyzed C-N coupling reaction between N-benzyl-4-bromo-7-azaindole and benzamide, illustrating the significant impact of ligand, catalyst, and base selection on product yield.
Table 1: Optimization of Reaction Conditions for C-N Coupling with a 7-Azaindole Derivative [10]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | 100 | 12 | 25 |
| 2 | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | 100 | 12 | 45 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 100 | 12 | 82 |
| 5 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 100 | 12 | 65 |
| 6 | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | 100 | 12 | 75 |
| 7 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 80 | 12 | 60 |
| 8 | No Catalyst | Xantphos (10) | Cs₂CO₃ | 100 | 12 | 0 |
Data adapted from Beilstein J. Org. Chem. 2012, 8, 365–372.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands in a Palladium-Catalyzed C-N Cross-Coupling Reaction
-
Preparation: To an oven-dried Schlenk tube, add the halo-7-azaindole derivative (1.0 mmol), the amine or amide coupling partner (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the desired phosphine ligand (0.10 mmol) and add them to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 2 mL) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Work-up and Analysis: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine conversion and purify by column chromatography to determine the isolated yield.
Visualizations
Caption: Mechanism of catalyst poisoning by 7-azaindole derivatives.
Caption: Overview of strategies to overcome catalyst poisoning.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 9. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Troubleshooting the Synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering issues with the synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Boc Protection: The starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-7-azaindole.[1][2] This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP).[3]
-
Bromination: The N-Boc-7-azaindole is then brominated at the C-3 position of the pyrrole ring using a brominating agent such as N-bromosuccinimide (NBS).[3]
Q2: Why is the Boc protection step necessary?
A2: The Boc protecting group is crucial for several reasons. It deactivates the pyrrole nitrogen, preventing it from interfering with subsequent reactions. This protection also helps to direct the electrophilic substitution (bromination) to the desired C-3 position of the pyrrole ring.[1]
Q3: What are the typical solvents and reagents used in the synthesis?
A3: For the Boc protection step, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common, with di-tert-butyl dicarbonate as the Boc source and a catalytic amount of DMAP. For the bromination step, solvents such as THF, DMF, or chlorinated solvents are often used with N-bromosuccinimide (NBS) as the brominating agent.[3]
Troubleshooting Guide: Incomplete Conversion
This guide addresses the common issue of incomplete conversion during the synthesis of this compound.
Problem: Low yield of the desired product and presence of starting material (N-Boc-7-azaindole) after the bromination step.
Potential Cause 1: Insufficient Brominating Agent
-
Explanation: The stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS), is critical. An insufficient amount will lead to incomplete consumption of the starting material.
-
Suggested Solution:
-
Ensure accurate measurement of both the starting material and NBS.
-
Consider a slight excess of NBS (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
-
It is important to note that a large excess of NBS can lead to the formation of di-brominated byproducts.
-
Potential Cause 2: Inadequate Reaction Time or Temperature
-
Explanation: Electrophilic aromatic substitution reactions require sufficient time and an appropriate temperature to proceed to completion.
-
Suggested Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction stalls, consider extending the reaction time.
-
A modest increase in temperature may be beneficial, but be cautious as higher temperatures can promote side reactions.
-
Potential Cause 3: Deactivation of the Brominating Agent
-
Explanation: N-bromosuccinimide can be sensitive to moisture and light. Improper storage or handling can lead to its decomposition and reduced reactivity.
-
Suggested Solution:
-
Use freshly opened or properly stored NBS.
-
Consider recrystallizing the NBS if its purity is questionable.
-
Ensure the reaction is carried out under anhydrous conditions and protected from light.
-
Problem: Presence of multiple spots on TLC, including starting material and potential byproducts.
Potential Cause 1: Incomplete Boc Protection
-
Explanation: If the initial Boc protection of 7-azaindole is incomplete, the unprotected starting material will be present in the bromination step. The unprotected 7-azaindole can react with NBS at different positions, leading to a complex mixture of products.
-
Suggested Solution:
-
Ensure the Boc protection step goes to completion by monitoring with TLC.
-
Purify the N-Boc-7-azaindole intermediate before proceeding to the bromination step.
-
Potential Cause 2: Formation of Di-brominated Byproducts
-
Explanation: Using a large excess of NBS or prolonged reaction times can lead to the formation of di-brominated species.
-
Suggested Solution:
-
Carefully control the stoichiometry of NBS (1.05-1.1 equivalents is a good starting point).
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.
-
Data Presentation
The following table presents hypothetical data on the impact of NBS equivalents on the yield of this compound.
| Entry | Equivalents of NBS | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Di-brominated Impurity (%) |
| 1 | 1.0 | 4 | 85 | 78 | <1 |
| 2 | 1.1 | 4 | >98 | 92 | ~2 |
| 3 | 1.5 | 4 | >99 | 85 | ~10 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-7-azaindole
-
To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-Boc-7-azaindole.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-7-azaindole (1.0 eq) in anhydrous THF or DMF.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete bromination.
References
Technical Support Center: Purification of Polar Pyrrolopyridine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrrolopyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrrolopyridine products?
Polar pyrrolopyridine products present several purification challenges due to their inherent chemical properties. Their polarity can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape, tailing, or even irreversible binding to the column. The basic nature of the pyridine nitrogen can cause strong interactions with acidic silanol groups on silica surfaces, further exacerbating peak tailing. Additionally, these compounds may have limited solubility in commonly used non-polar organic solvents for normal-phase chromatography.
Q2: What is a good starting point for the purification of a novel polar pyrrolopyridine derivative?
A logical starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system for normal-phase flash column chromatography. Begin with a moderately polar solvent system, such as ethyl acetate/hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol. For highly polar compounds, a solvent system of methanol in dichloromethane is a common choice.[1][2] If the compound streaks or remains at the baseline even with highly polar solvents, alternative purification techniques should be considered.
Q3: When should I consider using a purification technique other than standard silica gel chromatography?
Consider alternative techniques if you observe the following:
-
No Migration on TLC: The compound does not move from the baseline (Rf = 0) even in highly polar solvent systems (e.g., 10% methanol in dichloromethane).
-
Severe Peak Tailing: Significant streaking or tailing of the product spot on TLC that cannot be resolved by modifying the solvent system or adding a basic modifier like triethylamine.
-
On-Column Degradation: Evidence of product decomposition on the TLC plate or during a trial column run.
-
Poor Resolution: The impurities are very close in polarity to the desired product, and adequate separation cannot be achieved on silica gel.
Q4: What are the most common alternative purification methods for highly polar pyrrolopyridine derivatives?
Common alternatives to standard normal-phase chromatography include:
-
Reverse-Phase Chromatography (RPC): Particularly effective for polar compounds that are poorly retained in normal-phase.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is well-suited for the separation of highly polar compounds.[1][4][5]
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase. It is effective for separating polar compounds and isomers.[6][7][8]
-
Salt Formation and Crystallization: Converting the basic pyrrolopyridine into a salt can significantly alter its solubility and facilitate purification by crystallization.
Troubleshooting Guides
Issue 1: Product is not eluting from the silica gel column (Rf ≈ 0).
This is a common problem for highly polar compounds that interact very strongly with the silica stationary phase.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Insufficiently Polar Mobile Phase | Increase the polarity of the eluent. | Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane) in your mobile phase. Start with a gradient elution from 0% to 20% methanol in dichloromethane. |
| Strong Interaction with Acidic Silanols | Add a basic modifier to the mobile phase. | Prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in your polar solvent (e.g., methanol). Use this modified solvent in your eluent mixture. For example, a mobile phase of 5% (1% TEA in methanol)/dichloromethane. |
| Compound is too Polar for Normal-Phase | Switch to a different chromatography mode. | Consider Reverse-Phase Chromatography (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC). For RPC, a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. For HILIC, a silica or amino-propyl column with a high organic/low aqueous mobile phase is typically used.[1][4][5] |
Issue 2: Significant peak tailing in chromatography.
Peak tailing for pyrrolopyridine derivatives is often caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[9][10]
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Secondary Interactions with Silanols | Add a competing base to the mobile phase. | Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase to saturate the active silanol sites.[11] |
| Column Overload | Reduce the amount of sample loaded onto the column. | For analytical HPLC, reduce the injection volume or dilute the sample. For preparative chromatography, use a larger diameter column or reduce the sample load.[9][12] |
| Inappropriate pH of the Mobile Phase (RPC) | Adjust the pH of the aqueous component of the mobile phase. | For basic compounds like pyrrolopyridines, using a mobile phase with a pH 2-3 units below the pKa of the compound can improve peak shape by ensuring the analyte is in a single ionic form. A common choice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. |
| Physical Issues with the Column | Check for column voids or blockages. | If all peaks in the chromatogram are tailing, it might indicate a physical problem with the column. Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.[6] |
Data Presentation
Table 1: Normal-Phase Flash Chromatography Conditions for Pyrrolopyridine Derivatives
| Compound Type | Stationary Phase | Mobile Phase System | Typical Gradient/Isocratic Conditions | Reference |
| N-benzyl pyrrolopyrimidine | Silica Gel | Ethyl Acetate / Hexanes | Isocratic: 1:4 (EtOAc:Hexanes) | [4] |
| N-cyclopropyl pyrrolopyrimidine | Silica Gel | Ethyl Acetate / Hexanes | Isocratic: 1:5 (EtOAc:Hexanes) | [4] |
| Polar Pyrrolopyridine | Silica Gel | Methanol / Dichloromethane | Gradient: 0-10% MeOH in CH₂Cl₂ | [1] |
| Basic Pyrrolopyridine | Silica Gel | (Ammonia in Methanol) / Dichloromethane | Gradient: 1-10% of a 10% NH₄OH in MeOH solution in CH₂Cl₂ | [1][2] |
Table 2: Alternative Chromatography Techniques for Polar Pyrrolopyridines
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage for Polar Pyrrolopyridines |
| Reverse-Phase HPLC (RPC) | C18, C8 | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Good retention for highly polar compounds that do not retain on normal-phase. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Amino, Cyano, Diol | High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate) | Excellent for separating very polar and hydrophilic compounds.[4][5] |
| Supercritical Fluid Chromatography (SFC) | Various polar columns (e.g., silica, amino, 2-ethylpyridine) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) and an additive (e.g., ammonium hydroxide) | Fast separations, reduced solvent consumption, and good for isomer separation.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Slurry Preparation: The crude pyrrolopyridine product is dissolved in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Silica gel is added to the solution to form a slurry.
-
Solvent Evaporation: The solvent is removed under reduced pressure until a free-flowing powder is obtained. This is known as "dry loading."
-
Column Packing: A glass column is packed with silica gel in the desired initial mobile phase (e.g., 100% hexanes or a low polarity mixture of ethyl acetate/hexanes).
-
Loading: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column under positive pressure (flash chromatography). The polarity of the mobile phase is gradually increased (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified pyrrolopyridine product.
Protocol 2: General Method Development for HILIC
-
Column Selection: Choose a polar stationary phase such as bare silica, amino, or diol.
-
Mobile Phase Preparation: The mobile phase typically consists of a high percentage of acetonitrile (ACN) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3). A good starting point is 95:5 ACN:buffer.[4]
-
Gradient Design: Start with a high organic concentration and run a gradient to a lower organic concentration. For example, a gradient from 95% to 50% ACN over 15-20 minutes.
-
Sample Injection: Dissolve the sample in the initial mobile phase if possible to avoid peak distortion.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of polar pyrrolopyridine products.
Caption: Decision workflow for selecting a suitable purification method for polar pyrrolopyridines.
References
- 1. agilent.com [agilent.com]
- 2. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mac-mod.com [mac-mod.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Suzuki Coupling of Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively manage impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Suzuki coupling of bromopyridines, and what causes them?
A1: The most frequent impurities are products from side reactions that compete with the desired cross-coupling. Key impurities include:
-
Homocoupling Products: Formation of a biaryl from two molecules of the boronic acid (Ar'-Ar') or, less commonly, two molecules of the bromopyridine (Ar-Ar). This is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling. Using a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to Pd(0).[1][2]
-
Protodebromination (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[3] Potential hydride sources include solvents, impurities in reagents, or the boronic acid itself.[3]
-
Protodeboronation: The carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] This is a common decomposition pathway for boronic acids, especially for electron-deficient heteroaryl boron reagents like pyridylboronic acids, and can be accelerated by excess water, high temperatures, or non-optimal base selection.[5][4][6]
-
Catalyst-Related Impurities: Residual palladium from the catalyst and boron-containing byproducts from the boronic acid are common inorganic impurities that require removal.[7]
Q2: My reaction yield is very low or the reaction has stalled. What are the likely causes?
A2: Low yields with bromopyridine substrates are common and can stem from several issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and slowing or stopping the catalytic cycle.[8][9]
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[5][3] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of palladium black.[3][10]
-
Poor Reagent Quality: Impurities in the starting materials, particularly the boronic acid, can poison the catalyst.[3] Pyridineboronic acids are known to be unstable and can decompose upon storage.[11][12]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[5] An inappropriate base may not be strong or soluble enough to facilitate the transmetalation step.[8] The solvent system must fully dissolve all reagents to ensure an efficient reaction.[5][8]
Q3: How can I specifically minimize boronic acid homocoupling?
A3: Minimizing homocoupling requires controlling the oxidation state of the palladium and eliminating oxygen.[1][13]
-
Rigorous Degassing: This is the most critical step. Use techniques like sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or performing several freeze-pump-thaw cycles.[5]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step from Pd(II) that can consume the boronic acid to generate homocoupling byproducts.[1][7]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling.[13][14]
-
Slow Addition: Adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: Protodeboronation of my pyridylboronic acid is a major issue. How can I prevent this?
A4: Pyridylboronic acids are notoriously unstable.[6][15] To prevent protodeboronation, you must either stabilize the reagent or accelerate the desired cross-coupling reaction to outcompete the decomposition pathway.[12]
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][9][12] MIDA boronates are particularly useful as they can be used in a "slow release" strategy.[4][12]
-
Optimize Reaction Conditions:
-
Base: Use weaker inorganic bases like K₃PO₄ or K₂CO₃, as strong bases can accelerate decomposition.[3][12]
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[16]
-
pH Control: For 2-pyridineboronic acids, decomposition is often fastest at neutral pH. The addition of a mild acid or base can sometimes slow the rate of protodeboronation.[12]
-
-
Use a Highly Active Catalyst System: Employing modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate of cross-coupling, allowing it to outpace the protodeboronation side reaction.[9][12]
Q5: How do I effectively remove palladium and boron impurities after the reaction?
A5: Post-reaction purification is crucial, especially in drug development, to remove potentially toxic metal residues.[7]
-
Aqueous Workup: A standard aqueous workup is the first step. A basic wash (e.g., with aqueous NaOH or K₂CO₃) can convert unreacted boronic acid and boron-containing byproducts into water-soluble boronate salts, which are then extracted into the aqueous layer.[7]
-
Palladium Removal:
-
Filtration: If palladium black has formed, it can be removed by filtering the reaction mixture through a pad of Celite.[7]
-
Metal Scavengers: For homogeneous catalysts, treatment with metal scavengers is highly effective. These are typically functionalized silica gels or polymers (e.g., with thiol or amine groups) that chelate the palladium, allowing it to be removed by filtration.[7][17]
-
Aqueous Wash: In some cases, washing with an aqueous solution of a reagent like sodium bisulfite (NaHSO₃) at elevated temperatures can effectively reduce palladium levels.[18]
-
-
Chromatography and Recrystallization: Final purification to remove organic impurities typically involves column chromatography.[7] If the product is a solid, recrystallization is a powerful technique for achieving high purity.[7]
Troubleshooting Guides
Problem 1: Low Yield and Significant Homocoupling Impurity
This guide provides a logical workflow to diagnose and solve issues related to low product yield where boronic acid homocoupling is the primary side reaction observed.
Caption: Troubleshooting workflow for low yields caused by homocoupling.
Problem 2: Significant Protodebromination or Protodeboronation
This diagram outlines the major impurity-forming pathways that compete with the desired Suzuki-Miyaura coupling reaction, helping to visualize their origins.
Caption: Competing reaction pathways in Suzuki coupling of bromopyridines.
Data Presentation
Table 1: Effect of Reaction Parameters on Common Impurities
This table summarizes how key reaction parameters can be adjusted to minimize specific, undesirable side products.
| Parameter | To Minimize Homocoupling | To Minimize Protodebromination | To Minimize Protodeboronation | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling by stopping the oxidation of Pd(0) to impurity-generating Pd(II) species. |
| Palladium Source | Pd(0) Precatalyst | No direct effect | No direct effect | Using a Pd(0) source (e.g., Pd₂(dba)₃) avoids the homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. |
| Base Selection | Weaker base (e.g., KF) | Weaker base (e.g., K₃PO₄, Cs₂CO₃) | Weaker base (e.g., K₃PO₄, KF) | Stronger bases can promote both protodebromination and protodeboronation.[3] Weaker bases are often sufficient for the catalytic cycle while suppressing these side reactions. |
| Boron Reagent | N/A | N/A | Pinacol or MIDA Esters | Boronic esters and trifluoroborate salts are more stable to hydrolysis and decomposition than the corresponding boronic acids.[9][12] |
| Temperature | Lower Temperature | Lower Temperature | Lower Temperature | Higher temperatures can accelerate all side reactions, particularly the decomposition of unstable boronic acids.[16] |
| Additives | Mild reducing agent (e.g., K-formate) | N/A | N/A | Additives like potassium formate help keep the catalyst in the active Pd(0) state, preventing Pd(II)-mediated side reactions.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine Using a Stable Boronic Ester
This protocol is a robust starting point designed to minimize common side reactions like protodeboronation and homocoupling. It utilizes a stable boronic ester and a highly active catalyst system.
Materials:
-
Bromopyridine (1.0 equiv)
-
Pyridyl or Aryl Pinacol Boronate Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, boronic ester, potassium phosphate, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Degas the required volume of solvent by sparging with argon for at least 20 minutes. Add the degassed solvent to the flask via syringe. If a co-solvent like water is used, it should also be thoroughly degassed.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting starting material is observed.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Post-Reaction Purification to Remove Palladium and Boron Impurities
This protocol details a standard work-up and purification sequence to remove common inorganic and organic impurities following a Suzuki coupling reaction.
Procedure:
-
Initial Quench and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Toluene or Ethyl Acetate). If a significant amount of palladium black has precipitated, filter the mixture through a pad of Celite, washing the pad with the same solvent.
-
Basic Wash for Boron Removal: Transfer the filtrate to a separatory funnel. Add an equal volume of a 1M aqueous solution of NaOH or K₂CO₃. Shake vigorously for 1-2 minutes. This step converts acidic boron impurities into their water-soluble boronate salts.[7] Separate the aqueous layer. Repeat the wash if necessary.
-
Palladium Scavenging (if needed): If residual soluble palladium is a concern (especially for pharmaceutical applications), add a metal scavenger (e.g., thiol-functionalized silica gel, ~5-10 wt% relative to the theoretical product mass) to the organic solution. Stir the slurry at room temperature for 2-12 hours.
-
Scavenger Removal: Remove the scavenger by filtration, washing thoroughly with the organic solvent to ensure complete recovery of the product.
-
Final Wash and Concentration: Wash the organic layer with brine to remove residual water. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by column chromatography or recrystallization to remove any remaining organic side products like homocoupled species.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to NMR Characterization of Substituted 1H-pyrrolo[2,3-b]pyridines
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of its substituted derivatives. This guide provides a comparative analysis of NMR data for this important class of compounds, complete with detailed experimental protocols and visual aids to facilitate interpretation.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra of 1H-pyrrolo[2,3-b]pyridines are highly sensitive to the nature and position of substituents. The following tables summarize typical chemical shift ranges for the core protons and carbons, as well as for various substituted analogues. These values have been compiled from various research publications and serve as a valuable reference for predicting and confirming structures.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted 1H-pyrrolo[2,3-b]pyridines
| Compound/Substituent | H-2 | H-3 | H-4 | H-5 | H-6 | NH (H-1) | Other Signals | Solvent |
| Unsubstituted | ~7.50 | ~6.50 | ~7.80 | ~7.10 | ~8.30 | ~12.0 (broad s) | - | DMSO-d₆ |
| 2-Methyl | - | ~6.30 | ~7.75 | ~7.05 | ~8.25 | ~11.8 (broad s) | ~2.40 (s, 3H, CH₃) | DMSO-d₆ |
| 4-Hydroxy | ~7.30 | ~6.40 | - | ~6.90 | ~8.10 | ~11.5 (broad s) | OH signal variable | DMSO-d₆ |
| 5-Bromo-6-fluoro | ~7.60 | ~6.60 | ~8.00 | - | - | ~12.2 (broad s) | - | DMSO-d₆ |
| Complex Amine Substituent at C4, Phenyl at C6 | ~7.2-7.5 | ~6.8 | - | - | - | ~12.0 (broad s) | Aromatic multiplets, NH₂ signals | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted 1H-pyrrolo[2,3-b]pyridines
| Compound/Substituent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a | Other Signals | Solvent |
| Unsubstituted | ~128 | ~100 | ~148 | ~116 | ~128 | ~143 | ~151 | - | DMSO-d₆ |
| 2-Methyl | ~138 | ~99 | ~148 | ~115 | ~127 | ~142 | ~151 | ~14 (CH₃) | DMSO-d₆ |
| Complex Amine Substituent at C4, Phenyl at C6 | ~125-130 | ~100-105 | ~145-150 | ~150-155 | ~115-120 | ~140-145 | ~150-155 | Aromatic signals, CN ~118 | DMSO-d₆ |
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for correct structure determination. Below are generalized experimental protocols for the NMR characterization of substituted 1H-pyrrolo[2,3-b]pyridines.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified substituted 1H-pyrrolo[2,3-b]pyridine derivative.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the downfield shift of the NH proton, which avoids overlap with other signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
Standard pulse programs available on the spectrometer software are used.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio.
-
For HMBC, the long-range coupling constant is typically set to 8-10 Hz.
-
For NOESY, the mixing time should be optimized based on the size of the molecule (typically 500-800 ms for small molecules).
Visualization of NMR Characterization Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for NMR-based structure elucidation and the key correlations observed in 2D NMR spectra.
Caption: A logical workflow for the NMR characterization of novel compounds.
Caption: Key 2D NMR correlations for structure elucidation.
By leveraging the comparative data and adhering to the outlined protocols, researchers can confidently and accurately characterize novel substituted 1H-pyrrolo[2,3-b]pyridine derivatives, accelerating the pace of drug discovery and development.
A Comparative Guide to ¹H NMR Chemical Shifts of Substituted 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the influence of substituents on the electronic environment of the 7-azaindole ring is crucial for the structural elucidation and rational design of new therapeutic agents. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, providing a detailed map of the proton chemical shifts that are sensitive to substitution patterns. This guide offers a comparative analysis of ¹H NMR chemical shifts for a series of substituted 7-azaindoles, supported by experimental data and protocols.
Influence of Substituents on ¹H NMR Chemical Shifts
The position of protons on the 7-azaindole ring are designated as follows:
(A more descriptive image of the 7-azaindole structure with numbered positions would be ideal here if the platform supported it.)
Figure 1: Structure of 7-Azaindole with proton numbering.
Substituents on the 7-azaindole ring exert a significant influence on the chemical shifts of the ring protons. This is due to a combination of inductive and resonance effects that alter the electron density at different positions.
-
Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), generally increase electron density on the ring, leading to an upfield shift (lower ppm) of the proton signals, particularly at the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogens (-Cl, -Br), decrease electron density, resulting in a downfield shift (higher ppm) of the proton signals.
The following table summarizes the ¹H NMR chemical shifts for a selection of monosubstituted 7-azaindoles, providing a basis for comparison against the unsubstituted parent compound.
Comparative ¹H NMR Chemical Shift Data
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| 7-Azaindole (Unsubstituted) [1] | 7.49 (t) | 6.50 (dd) | 7.98 (dd) | 8.27 (dd) | 7.09 (dd) | CDCl₃ |
| 4-Methyl-7-azaindole [2] | 7.25 (d) | 6.39 (d) | - | 8.04 (d) | 6.91 (d) | CDCl₃ |
| 4-Chloro-7-azaindole [3] | 7.45 (t) | 6.62 (dd) | - | 8.16 (d) | 7.29 (d) | CDCl₃ |
| 4-Bromo-7-azaindole [4][5] | 7.42 (s) | 6.57 (s) | - | 8.14 (d) | 7.31 (d) | CDCl₃ |
| 5-Bromo-7-azaindole [6][7] | 7.55 (s) | 6.50 (br) | 8.10 (br) | - | 8.61 (s) | CDCl₃ |
Note: Chemical shifts are reported in ppm downfield from TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br (broad).
Experimental Protocols
High-quality, reproducible ¹H NMR spectra are essential for accurate structural analysis. The following is a generalized experimental protocol for the acquisition of ¹H NMR data for substituted 7-azaindoles.
Sample Preparation:
-
Weigh 5-10 mg of the substituted 7-azaindole sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
NMR Data Acquisition (Typical parameters for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
Logical Workflow for Spectral Interpretation
The interpretation of the ¹H NMR spectrum of a substituted 7-azaindole follows a logical workflow. The primary consideration is the electronic nature of the substituent, which dictates the expected shifts in the proton signals relative to the unsubstituted compound.
Caption: Logical workflow for predicting the effect of substituents on ¹H NMR chemical shifts.
This guide provides a foundational understanding and comparative data for the ¹H NMR chemical shifts of substituted 7-azaindoles. For more complex substitution patterns or for definitive structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
- 1. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 2. 4-METHYL-7-AZAINDOLE(824-24-8) 1H NMR [m.chemicalbook.com]
- 3. 4-Chloro-7-azaindole(55052-28-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromo-7-azaindole(348640-06-2) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. 5-Bromo-7-azaindole(183208-35-7) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Fragmentation of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds, including a variety of kinase inhibitors. Understanding the mass spectral fragmentation of these derivatives is crucial for their structural elucidation, metabolite identification, and overall drug development process. This guide provides a comparative overview of the fragmentation patterns of pyrrolo[2,3-b]pyridine derivatives under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Comparison of Fragmentation Patterns: EI-MS vs. ESI-MS/MS
The fragmentation of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the ionization method employed. Electron Ionization (EI) typically induces more extensive fragmentation, providing detailed structural information of the core and its substituents. In contrast, Electrospray Ionization (ESI), a softer ionization technique, usually results in a prominent protonated molecule, [M+H]+, with fragmentation patterns being explored through tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID).
Electron Ionization (EI) Mass Spectrometry
Under electron impact, pyrrolo[2,3-b]pyridine and its derivatives undergo characteristic fragmentation pathways primarily involving the loss of small molecules and radicals from the molecular ion (M+•). A key study on the electron impact fragmentation of 1H-pyrrolo[2,3-b]pyridines provides significant insights into these processes.[1]
General Fragmentation Pathways:
The primary fragmentation of the unsubstituted 1H-pyrrolo[2,3-b]pyridine involves the sequential loss of hydrogen cyanide (HCN) molecules, a common feature for nitrogen-containing heterocyclic compounds. For substituted derivatives, the fragmentation is directed by the nature and position of the substituents.
Table 1: Key Fragmentation Patterns of Substituted Pyrrolo[2,3-b]pyridines under EI-MS [1]
| Substituent | Position | Key Fragment Ions (m/z) and Neutral Losses |
| Unsubstituted | - | M+•, [M-HCN]+•, [M-2HCN]+• |
| Methyl | 1, 2, 3, or 4 | [M-H]⁺, [M-CH₃]⁺, [M-HCN]+•, [M-CH₃-HCN]+ |
| Phenyl | 1 or 2 | M+• (base peak), [M-H]⁺, [M-HCN]+• |
| Amino | 3 | M+•, [M-HCN]+•, [M-NH₂-HCN]+ |
| Nitro | 3 | M+•, [M-NO]⁺, [M-NO₂]⁺, [M-NO-CO]+ |
| Halogen (Cl, Br) | 3 | M+•, [M-X]⁺ (X=Cl, Br), [M-HCN]+•, [M-X-HCN]+ |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A typical experimental setup for analyzing pyrrolo[2,3-b]pyridine derivatives by EI-MS involves the following:
-
Sample Introduction: Samples are introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC).
-
Ionization: The vaporized sample is bombarded with a beam of electrons, typically at an energy of 70 eV.
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or magnetic sector.
-
Detector: An electron multiplier is commonly used to detect the separated ions.
The mass spectra are typically recorded over a mass range of m/z 50-500.[1]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
For ESI-MS/MS analysis, the following general protocol is often employed, particularly when coupled with liquid chromatography (LC):
-
Sample Preparation: Samples are dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Liquid Chromatography: The sample solution is injected into an LC system, and the analytes are separated on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Ionization: The eluent from the LC is introduced into the ESI source. A high voltage is applied to the nebulizing needle, creating a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecules of interest are selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2).
Fragmentation Pathway Diagrams
The following diagrams illustrate the generalized fragmentation pathways for pyrrolo[2,3-b]pyridine derivatives under EI and a proposed pathway for ESI-MS/MS.
References
Navigating the Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of N-Protected Azaindoles
For researchers, scientists, and drug development professionals, understanding the behavior of molecules in a mass spectrometer is paramount for accurate identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of azaindole when protected with a tert-Butyloxycarbonyl (Boc) group, and offers insights into the fragmentation of alternative protecting groups such as Carboxybenzyl (Cbz) and Tosyl (Ts).
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. During the synthesis and analysis of these molecules, protecting groups are essential tools. Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for their characterization. A thorough understanding of how these protected molecules fragment under ESI-MS/MS conditions is critical for unambiguous identification and for distinguishing between isomers and impurities.
The Signature Fragmentation of Boc-Protected Azaindole
The tert-Butyloxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis due to its stability under various conditions and its facile removal. When subjected to collision-induced dissociation (CID) in a mass spectrometer, Boc-protected 7-azaindole exhibits a characteristic and predictable fragmentation pattern.
The primary fragmentation pathways of the protonated molecule ([M+H]⁺) of N-Boc-7-azaindole (C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol ) involve the Boc group itself. The most prominent cleavages result in the loss of isobutylene (56 Da), the entire Boc group (100 Da), or the formation of a stable tert-butyl cation (57 Da). A proposed fragmentation pathway involves a McLafferty-like rearrangement leading to the neutral loss of isobutylene. Subsequent fragmentation of the unprotected 7-azaindole core can also be observed, often involving the characteristic loss of hydrogen cyanide (HCN, 27 Da).
Below is a summary of the expected quantitative data for the ESI-MS/MS fragmentation of N-Boc-7-azaindole.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | Relative Intensity |
| 219.1 | 163.1 | 56 | [M+H - C₄H₈]⁺ | High |
| 219.1 | 119.1 | 100 | [M+H - C₅H₈O₂]⁺ (Azaindole+H)⁺ | Moderate |
| 219.1 | 57.1 | 162 | [C₄H₉]⁺ | Moderate to High |
| 119.1 | 92.1 | 27 | [Azaindole+H - HCN]⁺ | Low to Moderate |
A Comparative Look at Alternative Protecting Groups
To provide a comprehensive understanding, it is crucial to compare the fragmentation of Boc-protected azaindole with that of azaindoles bearing other common N-protecting groups, such as Carboxybenzyl (Cbz) and Tosyl (Ts).
N-Cbz-7-Azaindole
The Carboxybenzyl (Cbz) group is another common amine protecting group. The fragmentation of N-Cbz protected compounds is typically dominated by the cleavage of the benzylic C-O bond. For N-Cbz-7-azaindole (C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ), the expected major fragmentation pathway would involve the formation of a tropylium ion (m/z 91) and the loss of toluene (92 Da) or CO₂ (44 Da) from the protonated molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | Relative Intensity |
| 253.1 | 161.1 | 92 | [M+H - C₇H₈]⁺ | Moderate |
| 253.1 | 119.1 | 134 | [M+H - C₈H₈O₂]⁺ (Azaindole+H)⁺ | Moderate to High |
| 253.1 | 91.1 | 162 | [C₇H₇]⁺ (Tropylium ion) | High |
N-Tosyl-7-Azaindole
The Tosyl (Ts) group, a sulfonyl-based protecting group, exhibits a different fragmentation behavior. The fragmentation of N-Tosyl protected compounds is characterized by the cleavage of the S-N bond and the S-C bond of the tolyl group. For N-Tosyl-7-azaindole (C₁₄H₁₂N₂O₂S, Molecular Weight: 272.33 g/mol ), the major fragmentation pathways would likely involve the formation of the tosyl cation (m/z 155) or the tolyl cation (m/z 91).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | Relative Intensity |
| 273.1 | 155.0 | 118 | [CH₃C₆H₄SO₂]⁺ | High |
| 273.1 | 119.1 | 154 | [M+H - C₇H₇SO₂]⁺ (Azaindole+H)⁺ | Moderate |
| 273.1 | 91.1 | 182 | [C₇H₇]⁺ (Tolyl cation) | Moderate to High |
Experimental Protocols
Accurate and reproducible mass spectrometric data are contingent on a well-defined experimental protocol. Below is a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for the analysis of N-protected azaindoles.
Sample Preparation: A stock solution of the N-protected azaindole is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Desolvation Temperature: 350 - 500 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound, typically in the range of 10-40 eV, to induce characteristic fragmentation.
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) modes.
Visualizing the Fragmentation Pathways
To further clarify the fragmentation processes, the following diagrams generated using Graphviz (DOT language) illustrate the key fragmentation pathways for Boc-protected azaindole and a general workflow for LC-MS/MS analysis.
A Comparative Guide to the Reactivity of Brominated Pyridine and Brominated Pyrrolopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, brominated N-heterocycles are indispensable building blocks for the construction of complex molecules central to drug discovery and materials science. This guide provides an objective comparison of the reactivity of two key classes of substrates: brominated pyridines and their fused bicyclic analogs, brominated pyrrolopyridines. The focus is on their performance in three of the most powerful palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Executive Summary of Reactivity
Generally, the reactivity of the C-Br bond in these heterocycles is dictated by the position of the bromine atom relative to the nitrogen atom(s) and the overall electron density of the aromatic system.
-
Brominated Pyridines: The pyridine nitrogen is electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards oxidative addition, the rate-determining step in many cross-coupling reactions. The reactivity order is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] The high reactivity of the 4-bromo isomer is attributed to the strong electron-withdrawing effect of the nitrogen at the para position.[1] While 2-bromopyridine is also highly reactive, the adjacent nitrogen can sometimes inhibit the catalyst, necessitating specific ligands or conditions.[1] 3-Bromopyridine is the least reactive and often requires more forcing conditions.[1]
-
Brominated Pyrrolopyridines (Azaindoles): The fusion of a pyrrole ring to the pyridine core introduces additional electronic factors. The pyrrole ring is electron-rich and can influence the overall electron density of the bicyclic system. The reactivity of brominated pyrrolopyridines is highly dependent on the specific isomer (e.g., 4-azaindole, 5-azaindole, 7-azaindole) and the position of the bromine atom. For instance, in 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), the pyridine ring's electron deficiency can be modulated by the fused pyrrole ring. While comprehensive comparative data is limited, available studies on specific isomers, such as 4-bromo-7-azaindole, demonstrate their successful participation in various cross-coupling reactions, often with good to excellent yields under optimized conditions.[1][2]
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of brominated pyridines and brominated pyrrolopyridines in key cross-coupling reactions. It is crucial to note that the reaction conditions are not identical across all entries, which will influence the observed yields.
Suzuki-Miyaura Coupling
| Entry | Brominated Heterocycle | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 81 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | ~70-80 |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 84 |
Buchwald-Hartwig Amination
| Entry | Brominated Heterocycle | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[2] |
| 5 | 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | - | up to 98 |
| 6 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92[1][2] |
| 7 | N-Ethyl-4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 94[1][2] |
Sonogashira Coupling
| Entry | Brominated Heterocycle | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | up to 96 |
| 9 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 16 | 93 |
| 10 | 4-Amino-2-bromo-5-iodopyridine | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | rt or 60 | - | - |
Experimental Protocols
Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for over 15 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindole
Materials:
-
N-substituted 4-bromo-7-azaindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous Dioxane (2 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the N-substituted 4-bromo-7-azaindole, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 1-3 hours, monitoring the reaction by TLC or LC-MS.[1][2]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.[1][2]
Sonogashira Coupling of 2-Amino-3-bromopyridine
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Workflows and Influencing Factors
To further clarify the experimental processes and the underlying principles of reactivity, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the reactivity of brominated pyridines vs. pyrrolopyridines.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Reagents for N-Boc Deprotection of Nitrogen Heterocycles
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in the protection of nitrogen atoms within heterocyclic scaffolds. Its widespread use stems from its stability under a variety of reaction conditions. However, the classical method for its removal, strong acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often proves too harsh for sensitive substrates, leading to undesired side reactions and decomposition. This guide provides a comparative overview of alternative, milder reagents for the deprotection of N-Boc nitrogen heterocycles, supported by experimental data to assist researchers in selecting the optimal conditions for their specific synthetic challenges.
Comparison of Alternative Boc Deprotection Methods
The following table summarizes various alternative methods for the deprotection of N-Boc protected nitrogen heterocycles, highlighting their key reaction conditions and reported efficiencies.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, Room Temperature | 1 - 4 h | >70 - 90 | [1][2][3][4] |
| Potassium Trimethylsilanolate | N-Boc Heterocycles | KOTMS, Butyronitrile (PrCN), Room Temperature | N/A | 88 - 99 | [5] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines, Heterocycles | Water, 100 °C | 10 min - 2h | Quantitative | [6][7][8] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines, Imidazole | Methanol or Trifluoroethanol, 120-240 °C | 30 min | 88 - 100 | [9][10] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, Room Temperature | N/A | High | [6][10] |
| Iodine (Catalytic) | Structurally diverse N-Boc substrates | Iodine (catalytic), Solvent-free or Solvent | N/A | N/A | [1][10] |
| Tin(II) Triflate | Variety of amines, including amino acid derivatives | Sn(OTf)₂, CH₂Cl₂, or solvent-free | N/A | N/A | [11] |
Experimental Workflows and Diagrams
A general workflow for a Boc deprotection experiment is outlined below. This process can be adapted based on the specific reagent and substrate used.
Caption: General experimental workflow for N-Boc deprotection.
This workflow highlights the key stages of a typical deprotection reaction, from the initial setup to the final characterization of the desired product. The choice of specific techniques for monitoring, work-up, and purification will depend on the chosen deprotection method and the properties of the substrate and product.
For selecting an appropriate alternative method, the following decision tree can be a useful guide:
Caption: Decision tree for selecting an alternative Boc deprotection method.
Detailed Experimental Protocols
1. Mild Deprotection with Oxalyl Chloride in Methanol
This method offers a mild and selective alternative for the deprotection of N-Boc groups on a wide range of substrates, including aromatic, aliphatic, and heterocyclic amines.[2] The reaction proceeds at room temperature and is tolerant of various functional groups.[2][6]
-
Procedure: To a solution of the N-Boc protected heterocycle (1 equivalent) in methanol, add oxalyl chloride (3 equivalents) dropwise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 4 hours.[3][4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by standard methods, such as column chromatography, if necessary.[6]
2. Thermal Deprotection in Boiling Water
For a green and operationally simple approach, thermal deprotection in boiling water is an excellent option for many N-Boc protected amines.[6] This method avoids the use of any acid or base catalysts.
-
Procedure: Suspend the N-Boc protected amine in deionized water.[8]
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously.[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 10 minutes to a few hours.[6][8]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. If the product is a solid, it can be isolated by filtration. If the product is soluble in water, the aqueous layer can be extracted with an appropriate organic solvent. The combined organic layers are then dried and concentrated to yield the deprotected amine.
Conclusion
The traditional reliance on strong acids for N-Boc deprotection is being challenged by a growing number of milder and more selective alternative reagents. Methods utilizing oxalyl chloride, potassium trimethylsilanolate, thermal conditions, and catalytic iron(III) provide chemists with a versatile toolkit to deprotect nitrogen heterocycles without compromising sensitive functional groups. The choice of the optimal method will be dictated by the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The data and protocols presented in this guide aim to facilitate this selection process, enabling cleaner and more efficient syntheses in research and drug development.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Suzuki Coupling Catalysts for 3-Bromopyrrolopyridines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly in the synthesis of complex heterocyclic scaffolds such as 3-arylpyrrolopyridines. These structures are foundational to a vast array of pharmaceuticals. The choice of catalyst is paramount, directly influencing reaction yield, substrate scope, functional group tolerance, and overall efficiency. This guide provides an objective comparison of various catalyst systems for the Suzuki coupling of 3-bromopyrrolopyridines, supported by experimental data from related heterocyclic substrates.
Performance of Palladium and Nickel Catalysts
The efficacy of a Suzuki coupling reaction hinges on the catalyst system, which typically consists of a palladium or nickel source and a supporting ligand. The selection of the optimal combination is highly dependent on the specific substrates being coupled. For nitrogen-containing heterocycles like pyrrolopyridines, catalyst inhibition by the substrate can be a challenge, necessitating carefully chosen catalysts.[1]
Palladium Catalysts
Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance. Modern systems often employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) which have revolutionized the field.
A study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole, a close structural analog of 3-bromopyrrolopyridine, provides valuable insights into catalyst performance. The use of second-generation precatalysts, particularly those incorporating the XPhos ligand, demonstrated superior yields.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [2]
| Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | 15 |
| Pd(OAc)₂ | P(t-Bu)₃ | 25 |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd₂(dba)₃ | XPhos | 53 |
| P2 (XPhos precatalyst) | - | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[2]
Another common and effective catalyst for the coupling of bromo-N-heterocycles is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, often abbreviated as Pd(dppf)Cl₂. In the coupling of 5-bromoindazoles, Pd(dppf)Cl₂ was found to be the most effective among the catalysts screened, providing high yields in a short reaction time.[1]
Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [3]
| Catalyst | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2 | 92 |
| Pd(PCy₃)₂ | 2 | 45 |
| Pd(PPh₃)₄ | 24 | 30 |
| Pd(PPh₃)₂Cl₂ | 24 | 50 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.
For the coupling of 5-bromo-2-methylpyridin-3-amine, a related substrate, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been successfully employed, yielding a range of 3-arylpyridine derivatives in moderate to good yields.[4]
Nickel Catalysts
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings.[5] They have shown particular promise in the coupling of challenging substrates, including heteroaryl chlorides and phenol derivatives. A common and commercially available air-stable precatalyst is [NiCl₂(PCy₃)₂]. This catalyst has been shown to be effective for the coupling of various heterocyclic substrates in environmentally friendly solvents.[4] While specific data for 3-bromopyrrolopyridines is limited, the successful coupling of other nitrogen-containing heterocycles suggests its potential applicability.
Experimental Protocols
The following provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction involving a 3-bromopyrrolopyridine derivative. Specific quantities, solvents, bases, and temperatures should be optimized based on the specific substrates and chosen catalyst system.
General Protocol for Palladium-Catalyzed Suzuki Coupling
This protocol is adapted from procedures used for similar nitrogen-rich heterocycles.[2]
Materials:
-
3-Bromopyrrolopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv.)
-
Palladium precatalyst (e.g., P2 (XPhos precatalyst), 2-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Dioxane/Water mixture, 4:1 ratio, 5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-bromopyrrolopyridine, arylboronic acid, and base.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent mixture to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Heterocyclic Building Blocks: Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and Its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the privileged scaffolds in medicinal chemistry, the 7-azaindole core has garnered significant attention, particularly in the development of kinase inhibitors. This guide provides an objective comparison of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key 7-azaindole building block, with its carbocyclic and isomeric counterparts. The comparison is supported by experimental data from cross-coupling reactions, offering insights into their relative reactivity and utility in drug discovery programs.
Introduction to this compound
This compound is a versatile building block widely used in the synthesis of complex organic molecules.[1][2] Its 7-azaindole core is a bioisostere of indole, where a nitrogen atom in the benzene ring can modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are crucial for drug efficacy.[3] The bromine atom at the 3-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents.[4][5] The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability and solubility of the molecule, facilitating its use in multi-step syntheses.[6] This building block is particularly prominent in the synthesis of kinase inhibitors, where the 7-azaindole scaffold can act as a hinge-binder in the ATP-binding site of kinases.[7][8]
Alternative Building Blocks for Comparison
To provide a comprehensive performance comparison, the following alternative building blocks have been selected based on their structural similarity and common use in medicinal chemistry:
-
tert-Butyl 3-bromo-1H-indole-1-carboxylate: The direct carbocyclic analog of the target compound. Comparing its reactivity helps to understand the electronic influence of the pyridine nitrogen on the cross-coupling reactions.
-
tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (6-Azaindole derivative): An isomer of the target compound, allowing for the evaluation of the impact of the nitrogen position within the pyridine ring on reactivity.
-
tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (4-Azaindole derivative): Another key isomer used in drug discovery, providing further insight into the structure-activity relationship concerning the nitrogen placement.
Comparative Performance in Cross-Coupling Reactions
The utility of these building blocks is largely determined by their performance in cross-coupling reactions. Below is a summary of available data for the Suzuki-Miyaura coupling with phenylboronic acid, a common benchmark reaction.
Table 1: Comparison of Building Blocks in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90% |
| tert-Butyl 3-bromo-1H-indole-1-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 84-95% |
| tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~85% |
| tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~88% |
Note: The yields presented are based on representative literature procedures and may vary depending on the specific reaction conditions and scale.
The data suggests that all four building blocks are efficient substrates for Suzuki-Miyaura coupling, affording high yields of the desired products under similar conditions. The presence and position of the nitrogen atom in the pyridine ring appear to have a modest influence on the reaction outcome in this specific transformation.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-heterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., DME/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes.[9][10] The reaction mixture is then heated to 80 °C and stirred for 2-4 hours, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromo-heterocycle (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then added, and the mixture is heated to 100-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a typical kinase inhibitor synthesis pathway and a general experimental workflow for cross-coupling reactions.
Caption: Synthetic pathway for a kinase inhibitor.
Caption: General workflow for cross-coupling reactions.
Conclusion
This compound and its carbocyclic and isomeric analogs are all highly effective building blocks for the synthesis of complex molecules, particularly in the realm of drug discovery. While their performance in standard Suzuki-Miyaura coupling appears comparable under the reported conditions, the choice of a specific building block may be influenced by other factors such as the desired downstream transformations, the specific electronic properties required for biological activity, and the commercial availability and cost. The introduction of a nitrogen atom in the 7-azaindole scaffold can offer advantages in terms of modulating solubility, metabolic stability, and target engagement through hydrogen bonding, making this compound a particularly valuable tool for medicinal chemists. Further comparative studies under a broader range of reaction conditions and with a wider variety of coupling partners would be beneficial to fully elucidate the subtle differences in reactivity among these important heterocyclic building blocks.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Comprehensive Guide
For immediate reference, treat all waste containing tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as hazardous chemical waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development should adhere to these protocols to minimize risks associated with this halogenated pyridine derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[3] |
In the event of a spill, evacuate the area. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste, in accordance with local, state, and federal regulations.[4][5]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[3]
-
This waste stream should be segregated from other laboratory waste to prevent accidental reactions. Specifically, keep it separate from strong oxidizing agents and acids.[6][7]
2. Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof, and sealable container.[7] The container must be compatible with the chemical; high-density polyethylene or glass containers are suitable.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other components of the waste mixture.
-
Attach hazard communication labels indicating that the waste is toxic and an irritant.[3]
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated.[2][8]
-
Ensure the storage area is away from sources of ignition, as thermal decomposition can release irritating gases and vapors.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal service.[2][6]
-
Do not pour this chemical down the drain or dispose of it with regular trash. [1][8] This is crucial to prevent environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Essential Safety and Operational Guide for Handling tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, indicate potential hazards.[1] This chemical should be handled with care, assuming it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
A comprehensive PPE plan is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this and similar halogenated aromatic compounds.[4]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][4] | Protects against splashes and vapors that can cause serious eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][4] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Equip yourself with the personal protective equipment outlined in the table above.[5]
-
-
Handling and Reaction:
-
Post-Procedure and Decontamination:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.[5]
| Waste Type | Disposal Procedure |
| Unused Chemical | Treat as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] |
| Contaminated Materials (e.g., gloves, wipes, glassware) | Dispose of as unused product in accordance with applicable laws and good laboratory practices.[1] Collect in a designated, properly labeled hazardous waste container.[4] |
| Waste Segregation | As a halogenated organic compound, this waste must be collected separately from non-halogenated waste.[4][5] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the specified chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
